3-Bromo-6-chloro-2-methyl-5-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloro-6-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c1-3-4(7)2-5(10(11)12)6(8)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVECCSKVOZZRPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442508 | |
| Record name | 3-Bromo-6-chloro-2-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186413-75-2 | |
| Record name | 3-Bromo-6-chloro-2-methyl-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186413-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-chloro-2-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-6-chloro-2-methyl-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-6-chloro-2-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 3-Bromo-6-chloro-2-methyl-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. The document details its physical and chemical characteristics, provides an illustrative synthesis protocol, and explores its reactivity, with a focus on its utility in synthetic organic chemistry.
Core Chemical and Physical Properties
This compound is a polysubstituted aromatic heterocycle. Its chemical behavior is dictated by the interplay of the electron-withdrawing nitro group and the halogen substituents on the pyridine ring, making it a versatile building block in organic synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄BrClN₂O₂ | --INVALID-LINK--[1][2] |
| Molecular Weight | 251.46 g/mol | --INVALID-LINK--[1][2] |
| CAS Number | 186413-75-2 | --INVALID-LINK--[1][2] |
| Appearance | Colorless to slightly yellow crystalline solid/powder | Commercial Suppliers[3] |
| Melting Point | Not definitively reported in peer-reviewed literature. | |
| Boiling Point | Not definitively reported in peer-reviewed literature. | |
| Solubility | Good solubility in organic solvents, low solubility in water. | Commercial Suppliers |
Synthesis and Experimental Protocols
A plausible synthetic pathway for this compound could start from a suitable 2-methyl-5-aminopyridine derivative, followed by bromination, nitration, and chlorination steps. The precise order and reaction conditions would require experimental optimization.
Illustrative Experimental Workflow for Synthesis of a Halogenated Nitropyridine Derivative
Caption: A generalized synthetic workflow for producing halogenated nitropyridines.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is characterized by the presence of multiple reactive sites, making it a valuable intermediate for the synthesis of more complex molecules. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, activates the halogen substituents towards nucleophilic aromatic substitution. Furthermore, the bromine and chlorine atoms provide handles for transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine and bromine atoms on the pyridine ring are susceptible to displacement by various nucleophiles. The strong electron-withdrawing effect of the nitro group, particularly when positioned ortho or para to the halogens, facilitates the formation of the Meisenheimer intermediate, which is a key step in the SNAr mechanism.[5] Common nucleophiles used in such reactions include amines, alkoxides, and thiolates. The relative reactivity of the halogens (Cl vs. Br) would depend on the specific reaction conditions and the nature of the nucleophile.
Suzuki-Miyaura Cross-Coupling
The bromo and chloro substituents on the pyridine ring are suitable for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.[6][7]
Logical Relationship of Key Reactivity Pathways
Caption: Major reaction pathways for the functionalization of this compound.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. According to available safety data, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized heterocyclic compounds. Its rich chemical reactivity, stemming from the presence of multiple addressable positions on the pyridine core, makes it an important intermediate for the development of new pharmaceuticals and agrochemicals. Further research into its specific reaction protocols and the biological activity of its derivatives is likely to uncover new applications for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H4BrClN2O2 | CID 10610778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. indiamart.com [indiamart.com]
- 4. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 3-Bromo-6-chloro-2-methyl-5-nitropyridine (CAS Number: 186413-75-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-6-chloro-2-methyl-5-nitropyridine, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document consolidates available data on its physicochemical properties, safety information, synthesis, and applications, with a focus on its role in drug discovery and development.
Core Compound Data
This compound , with the CAS number 186413-75-2 , is a substituted pyridine derivative. Its structure incorporates several functional groups, including bromo, chloro, methyl, and nitro moieties, making it a versatile building block in organic synthesis.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄BrClN₂O₂ | [1][2] |
| Molecular Weight | 251.47 g/mol | |
| Appearance | Pale-yellow to yellow-brown solid or liquid | |
| Melting Point | 148-152 °C | [3] |
| Solubility | Good solubility in organic solvents; low solubility in water. | [3] |
| Purity | Typically ≥ 95-97% | [2] |
Safety and Handling
This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications and precautionary statements.
| Hazard Class | Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation | [1] |
Precautionary Statements: P261, P305, P338, P351.
Users should handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3]
Synthesis and Manufacturing
A highly analogous and detailed synthetic procedure for a constitutional isomer, 3-bromo-2-chloro-4-methyl-5-nitropyridine, is documented and provides insight into a likely synthetic route. This process involves the bromination of a nitropyridin-2-ol precursor, followed by chlorination.
Representative Synthetic Workflow
The following diagram illustrates a plausible synthetic workflow for preparing a bromo-chloro-methyl-nitropyridine derivative, based on analogous syntheses.
Caption: A representative synthetic workflow for a bromo-chloro-methyl-nitropyridine.
Applications in Drug Discovery and Development
This compound is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility is highlighted in the development of kinase inhibitors, a class of targeted cancer therapeutics.
The presence of multiple reactive sites on the pyridine ring allows for sequential and regioselective modifications, making it an ideal scaffold for building diverse chemical libraries for drug screening. The nitro group can be readily reduced to an amine, providing a handle for further derivatization and the introduction of pharmacophoric features.
While specific drug candidates synthesized directly from this intermediate are not widely reported in publicly available literature, its structural motifs are common in molecules targeting protein kinases. The bromo and chloro substituents can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl groups, which are often crucial for binding to the ATP-binding site of kinases.
Logical Relationship in Drug Intermediate Synthesis
The following diagram illustrates the logical progression from a starting material to a final, biologically active compound, where this compound serves as a key intermediate.
References
An In-depth Technical Guide to 3-Bromo-6-chloro-2-methyl-5-nitropyridine
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a representative synthetic protocol for 3-Bromo-6-chloro-2-methyl-5-nitropyridine. This compound is a substituted pyridine derivative with applications as a building block in the synthesis of pharmaceuticals and agrochemicals.
Molecular Structure and Properties
This compound is a heterocyclic aromatic compound. Its structure consists of a pyridine ring substituted with a bromine atom at the 3-position, a chlorine atom at the 6-position, a methyl group at the 2-position, and a nitro group at the 5-position.
Molecular Structure:
The IUPAC name for this compound is 5-bromo-2-chloro-6-methyl-3-nitropyridine[1].
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrClN₂O₂ | [1][2] |
| Molecular Weight | 251.47 g/mol | [3] |
| Exact Mass | 249.91447 Da | [1] |
| CAS Number | 186413-75-2 | [1][2] |
| Physical Form | Powder/Solid | [4] |
| Purity | ≥98% | [2] |
Experimental Protocols
The following section details a representative synthetic methodology for a structurally related compound, which illustrates a common pathway for the preparation of halogenated nitropyridines.
Representative Synthesis of a Halogenated Nitropyridine Derivative
This protocol describes the synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine, a compound with a similar substitution pattern.
Step 1: Bromination of 4-Methyl-5-nitropyridin-2-ol
-
Suspend 4-Methyl-5-nitropyridin-2-ol in acetic acid.
-
Add bromine dropwise to the suspension over a period of 1.5 hours.
-
Stir the mixture for 5 minutes after the addition is complete.
-
Pour the reaction mixture into ice-water and stir for 1 hour.
-
Filter the resulting suspension and wash the residue with water.
-
Dry the solid in vacuo and strip with toluene and acetonitrile to yield 3-bromo-4-methyl-5-nitropyridin-2-ol.
Step 2: Chlorination of 3-bromo-4-methyl-5-nitropyridin-2-ol
-
Suspend the product from Step 1 in acetonitrile.
-
Add phosphorus oxychloride (POCl₃) dropwise.
-
Heat the reaction mixture at 75°C for 19 hours.
-
Allow the mixture to cool and then pour it into ice-water.
-
Isolate the precipitate by filtration and wash the residue with water.
-
Dry the product in vacuo and strip with toluene and propionitrile to yield the final product, 3-bromo-2-chloro-4-methyl-5-nitropyridine[5].
Visualized Experimental Workflow
The following diagram illustrates the key steps in the representative synthesis of a halogenated nitropyridine derivative.
References
An In-depth Technical Guide to the Spectral Data and NMR Analysis of 3-Bromo-6-chloro-2-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the spectral characteristics of 3-Bromo-6-chloro-2-methyl-5-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to the absence of publicly available experimental spectra, this document presents a comprehensive set of predicted spectral data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predictions are based on established principles of spectroscopy and data from analogous structures. This guide also outlines standard experimental protocols for acquiring such data and includes visualizations to aid in the understanding of the molecular structure and spectral analysis workflow.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₄BrClN₂O₂
-
Molecular Weight: 251.47 g/mol
-
CAS Number: 186413-75-2
Structure:
Caption: Chemical structure of this compound.
Predicted Spectral Data
The following sections detail the predicted spectral data for this compound. These predictions are derived from established substituent effects on the pyridine ring system.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show two signals: a singlet for the methyl group and a singlet for the lone aromatic proton.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.2 - 8.5 | Singlet | 1H | H-4 |
| ~ 2.6 - 2.8 | Singlet | 3H | -CH₃ |
Analysis:
-
Aromatic Proton (H-4): The single proton on the pyridine ring is at the C-4 position. It is flanked by two substituted carbons (C-3 and C-5), so no proton-proton coupling is expected, resulting in a singlet. Its chemical shift is predicted to be significantly downfield due to the deshielding effects of the electronegative nitro group and the halogen atoms on the ring.
-
Methyl Protons (-CH₃): The methyl group at C-2 is also expected to be a singlet as there are no adjacent protons. Its chemical shift will be in the typical range for a methyl group attached to an aromatic ring, slightly downfield due to the influence of the electronegative nitrogen and chlorine atoms.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to display six distinct signals, one for each carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158 - 162 | C-2 |
| ~ 150 - 154 | C-6 |
| ~ 145 - 149 | C-5 |
| ~ 138 - 142 | C-4 |
| ~ 118 - 122 | C-3 |
| ~ 20 - 24 | -CH₃ |
Analysis:
-
The chemical shifts of the pyridine ring carbons are influenced by the various substituents.
-
C-2 and C-6: These carbons, being directly attached to the electronegative nitrogen and a halogen (chlorine at C-6), are expected to be the most downfield among the ring carbons.
-
C-5: The carbon bearing the nitro group will also be significantly deshielded.
-
C-3: The carbon attached to the bromine atom will be deshielded, but typically less so than carbons attached to nitrogen or a nitro group.
-
C-4: The carbon with the single proton will have a chemical shift influenced by all surrounding groups.
-
-CH₃: The methyl carbon will appear at the most upfield position, typical for an sp³-hybridized carbon.
Predicted Infrared (IR) Spectral Data
The IR spectrum will be characterized by absorptions corresponding to the various functional groups present in the molecule.
Table 3: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100 - 3000 | C-H Stretch | Aromatic |
| ~ 2980 - 2850 | C-H Stretch | -CH₃ |
| ~ 1600 - 1585 | C=C Stretch | Aromatic Ring |
| ~ 1550 - 1475 | N-O Asymmetric Stretch | Nitro (-NO₂) |
| ~ 1500 - 1400 | C=C Stretch | Aromatic Ring |
| ~ 1360 - 1290 | N-O Symmetric Stretch | Nitro (-NO₂) |
| ~ 1100 - 1000 | C-Cl Stretch | Chloroalkane |
| ~ 700 - 600 | C-Br Stretch | Bromoalkane |
Analysis:
-
The most prominent peaks will likely be the strong asymmetric and symmetric stretches of the nitro group.
-
The aromatic C-H and C=C stretching vibrations will confirm the presence of the pyridine ring.
-
The C-H stretching of the methyl group will be observed in the aliphatic region.
-
The C-Cl and C-Br stretching vibrations are expected in the fingerprint region.
Predicted Mass Spectrometry (MS) Data
The mass spectrum, likely obtained via Electron Ionization (EI), will provide information about the molecular weight and fragmentation pattern.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z | Ion | Notes |
| 250, 252, 254 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for Br and Cl. |
| 235, 237, 239 | [M - CH₃]⁺ | Loss of a methyl radical. |
| 204, 206, 208 | [M - NO₂]⁺ | Loss of a nitro radical. |
| 171, 173 | [M - Br]⁺ | Loss of a bromine radical. |
| 215, 217 | [M - Cl]⁺ | Loss of a chlorine radical. |
Analysis:
-
Molecular Ion (M⁺): The molecular ion peak will be a cluster of peaks due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and two chlorine isotopes (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This will result in a characteristic M, M+2, M+4 pattern, confirming the presence of one bromine and one chlorine atom.
-
Fragmentation: Common fragmentation pathways would involve the loss of the substituents, such as the methyl group, the nitro group, or the halogen atoms, leading to the fragment ions listed in the table.
Experimental Protocols
The following are general protocols for the acquisition of spectral data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify fragment ions.
Visualization of Workflow and Correlations
Spectral Analysis Workflow
The following diagram illustrates the general workflow for the spectral analysis and structure elucidation of an organic compound.
Caption: A generalized workflow for spectral data acquisition, analysis, and structure elucidation.
Predicted NMR Correlations
This diagram shows the predicted correlations between the protons and carbons in the molecule.
Caption: Predicted ¹H and ¹³C NMR assignments and key one-bond (¹JCH) correlations.
Conclusion
This technical guide provides a thorough, albeit predictive, spectral analysis of this compound. The tabulated data and detailed interpretations of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra offer a valuable resource for researchers working with this compound or similar substituted pyridines. The included experimental protocols and workflow visualizations further enhance the utility of this guide for professionals in drug development and chemical research. The predictions herein can serve as a benchmark for the analysis of experimentally obtained data.
Physical and chemical properties of 3-Bromo-6-chloro-2-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-6-chloro-2-methyl-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. The document details experimental protocols for its synthesis and characteristic reactions, and presents its known properties in a structured format.
Core Physical and Chemical Properties
This compound is a halogenated and nitrated picoline derivative. Its structure lends itself to a variety of chemical transformations, making it a valuable building block in organic synthesis.
| Property | Value | Source |
| IUPAC Name | 5-bromo-2-chloro-6-methyl-3-nitropyridine | PubChem[1] |
| CAS Number | 186413-75-2 | PubChem[1] |
| Molecular Formula | C₆H₄BrClN₂O₂ | PubChem[1] |
| Molecular Weight | 251.47 g/mol | Sigma-Aldrich[2] |
| Appearance | Yellow to brown solid | ChemicalBook[3] |
| Melting Point | 48-50 °C | lookchem[4] |
| Boiling Point | 270.6±35.0 °C (Predicted) | ChemicalBook[3] |
| Density | 1.709±0.06 g/cm³ (Predicted) | ChemicalBook[3] |
| SMILES | CC1=C(C=C(C(=N1)Cl)--INVALID-LINK--[O-])Br | PubChem[1] |
| InChI | InChI=1S/C6H4BrClN2O2/c1-3-4(7)2-5(10(11)12)6(8)9-3/h2H,1H3 | PubChem[1] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum of the related compound 3-Bromo-6-chloro-2-methylpyridine shows signals corresponding to the methyl protons and the aromatic protons on the pyridine ring.[5] For this compound, one would expect a downfield shift of the aromatic proton due to the electron-withdrawing nitro group.
-
¹³C NMR: The carbon NMR spectrum would be expected to show six distinct signals corresponding to the six carbon atoms of the pyridine ring and the methyl group. The carbons attached to the electronegative halogens and the nitro group would appear at lower field.
-
IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for the C-Br, C-Cl, and C-NO₂ functional groups, in addition to the aromatic C-H and C=C stretching vibrations of the pyridine ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with isotopic peaks characteristic of the presence of bromine and chlorine atoms.
Chemical Synthesis and Reactivity
The synthesis of this compound can be approached through a multi-step process, likely starting from a simpler picoline derivative. The presence of both bromine and chlorine atoms, along with a nitro group, on the pyridine ring makes this compound a versatile intermediate for further chemical modifications. The electron-withdrawing nature of the nitro group and the halogens activates the pyridine ring for nucleophilic aromatic substitution reactions.
Experimental Protocols
Synthesis of this compound (Proposed Route)
This protocol is adapted from the synthesis of a structurally related compound, 3-bromo-2-chloro-4-methyl-5-nitropyridine.[6]
Materials:
-
2-Amino-5-bromo-6-methylpyridine
-
Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid)
-
Chlorinating agent (e.g., phosphorus oxychloride)
-
Appropriate solvents (e.g., acetonitrile)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Nitration: 2-Amino-5-bromo-6-methylpyridine is carefully treated with a nitrating mixture to introduce the nitro group at the 5-position. The reaction is typically carried out at low temperatures to control the exothermicity.
-
Diazotization and Chlorination: The resulting amino-nitro compound is then subjected to a Sandmeyer-type reaction. The amino group is first diazotized using a suitable reagent like sodium nitrite in an acidic medium. The resulting diazonium salt is then treated with a source of chloride ions, such as copper(I) chloride, to replace the diazonium group with a chlorine atom, yielding this compound.
-
Purification: The crude product is purified by recrystallization or column chromatography to obtain the final product of high purity.
Nucleophilic Aromatic Substitution (Representative Reaction)
The chlorine atom at the 6-position is particularly susceptible to nucleophilic attack due to the activating effect of the para-nitro group.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, alkoxide, or thiol)
-
Aprotic polar solvent (e.g., DMF or DMSO)
-
Base (if necessary, e.g., potassium carbonate)
-
Standard laboratory glassware and safety equipment
Procedure:
-
This compound is dissolved in a suitable aprotic polar solvent.
-
The nucleophile (and base, if required) is added to the solution.
-
The reaction mixture is heated to an appropriate temperature and monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by recrystallization or column chromatography.
Potential Biological Significance and Signaling Pathways
While there is no specific literature detailing the biological activity or signaling pathways of this compound, the broader class of nitropyridine derivatives has been investigated for various therapeutic applications.[7] Many nitropyridine-containing compounds exhibit biological activity, including roles as inhibitors of kinases such as Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3).[7]
As an illustrative example, the following diagram depicts a simplified representation of the JAK-STAT signaling pathway, which is a common target for inhibitors with a nitropyridine scaffold. It is important to note that this is a generalized pathway and the specific interaction of this compound with this or any other pathway has not been experimentally confirmed.
References
- 1. This compound | C6H4BrClN2O2 | CID 10610778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-2-chloro-6-methyl-5-nitropyridine | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-BROMO-2-METHYL-5-NITROPYRIDINE CAS#: 186593-42-0 [m.chemicalbook.com]
- 4. Cas 186593-42-0,3-BROMO-2-METHYL-5-NITROPYRIDINE | lookchem [lookchem.com]
- 5. 3-Bromo-6-chloro-2-methylpyridine(132606-40-7) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-Bromo-2-chloro-6-methyl-3-nitropyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-bromo-2-chloro-6-methyl-3-nitropyridine, a key heterocyclic building block in medicinal chemistry. The document elucidates its chemical identity, physicochemical properties, and detailed synthetic protocols. Furthermore, it explores its application as a crucial intermediate in the development of targeted therapeutics, with a particular focus on its role in the synthesis of kinase inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering detailed experimental procedures and insights into its utility in developing novel therapeutic agents.
Chemical Identity and Physicochemical Properties
The compound in focus is systematically named 5-bromo-2-chloro-6-methyl-3-nitropyridine according to IUPAC nomenclature. It is also known by the synonym 3-Bromo-6-chloro-2-methyl-5-nitropyridine. Its chemical structure and key identifiers are presented below.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 5-Bromo-2-chloro-6-methyl-3-nitropyridine | PubChem |
| Synonym | This compound | - |
| CAS Number | 186413-75-2 | [Novasyn Organics] |
| Molecular Formula | C₆H₄BrClN₂O₂ | [Novasyn Organics] |
| Molecular Weight | 251.47 g/mol | [Sigma-Aldrich] |
| Appearance | Solid | [Sigma-Aldrich] |
| InChI | 1S/C6H4BrClN2O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3 | [Sigma-Aldrich] |
| InChI Key | WKGHUAZJNBXABN-UHFFFAOYSA-N | [Sigma-Aldrich] |
| SMILES | [O-]--INVALID-LINK--C(C=C1Br)=C(C)N=C1Cl | [Sigma-Aldrich] |
Synthesis of 5-Bromo-2-chloro-6-methyl-3-nitropyridine: Experimental Protocol
The synthesis of 5-bromo-2-chloro-6-methyl-3-nitropyridine can be achieved through a multi-step process. The following is a representative experimental protocol based on analogous syntheses of substituted nitropyridines.
2.1. Synthesis of 3-bromo-4-methyl-5-nitropyridin-2-ol
-
Suspend 4-Methyl-5-nitropyridin-2-ol (104.5 g, 0.68 mol) in acetic acid (1000 mL).
-
Add bromine (208 mL, 6 eq) dropwise over 1.5 hours.
-
Stir the mixture for 5 minutes after the addition is complete.
-
Pour the reaction mixture into ice-water (2000 mL) and stir for 1 hour.
-
Filter the resulting suspension and wash the residue with water (3 x 100 mL).
-
Dry the solid in vacuo and then strip with toluene (2 x 500 mL) and acetonitrile (500 mL) to yield 3-bromo-4-methyl-5-nitropyridin-2-ol as a yellow solid.[1]
2.2. Synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine
-
Suspend the 3-bromo-4-methyl-5-nitropyridin-2-ol (133.1 g, 0.57 mol) from the previous step in acetonitrile (800 mL).
-
Add phosphorus oxychloride (POCl₃, 85.2 mL, 1.6 eq) dropwise.
-
Heat the reaction mixture at 75 °C for 19 hours.
-
Allow the mixture to cool and then pour it into 3000 mL of ice-water.
-
Isolate the precipitate by filtration and wash the residue with water (2 x 250 mL).
-
Dry the product in vacuo and then strip with toluene (2 x 500 mL) and propionitrile (200 mL) at 60 °C to yield the title compound.[1]
Caption: Synthetic workflow for 5-Bromo-2-chloro-6-methyl-3-nitropyridine.
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃): δ 8.69 (d, J=1Hz, 1H, H-4), 8.36 (d, J=1Hz, 1H, H-6).[2]
Applications in Drug Development
Substituted nitropyridines are pivotal intermediates in the synthesis of various pharmaceuticals. The title compound, and its isomers, are particularly valuable in the development of kinase inhibitors for cancer therapy.
4.1. Role as an Intermediate in Kinase Inhibitor Synthesis
A closely related isomer, 3-bromo-2-methyl-5-nitropyridine, has been utilized in the synthesis of inhibitors targeting PRMT5 (Protein Arginine Methyltransferase 5). PRMT5 is a key enzyme involved in various cellular processes, and its dysregulation is implicated in several cancers. The synthesis involves a palladium-catalyzed cross-coupling reaction, highlighting the utility of the bromo-substituent for introducing molecular diversity.[3]
4.2. PRMT5 Signaling Pathway and Inhibition
PRMT5, in complex with its substrate adaptor proteins, plays a crucial role in the methylation of various substrates, including histones and components of the spliceosome. This activity is essential for proper gene regulation and RNA splicing. In many cancers, the PRMT5 pathway is hyperactive, contributing to uncontrolled cell proliferation.
Inhibitors synthesized from 5-bromo-2-chloro-6-methyl-3-nitropyridine derivatives can be designed to compete with the substrate adaptor binding to PRMT5, thereby inhibiting its methyltransferase activity. This disruption of the PRMT5 signaling cascade can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic strategy.
Caption: Inhibition of the PRMT5 signaling pathway.
Conclusion
5-Bromo-2-chloro-6-methyl-3-nitropyridine is a versatile and valuable building block for the synthesis of complex heterocyclic molecules. Its utility is particularly evident in the field of drug discovery, where it serves as a key intermediate for the development of potent and selective kinase inhibitors. The synthetic protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of novel therapeutics targeting cancer and other diseases.
References
The Multifaceted Reactivity of 3-Bromo-6-chloro-2-methyl-5-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity profile of the functional groups present in 3-Bromo-6-chloro-2-methyl-5-nitropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to its array of reactive sites that can be selectively functionalized to construct complex molecular architectures.
Core Reactivity Profile
The reactivity of this compound is governed by the interplay of its constituent functional groups: a pyridine ring, a nitro group, two distinct halogen substituents (bromo and chloro), and a methyl group. The pyridine ring, being an electron-deficient aromatic system, is generally resistant to electrophilic aromatic substitution. However, the presence of the strongly electron-withdrawing nitro group at the 5-position profoundly influences the reactivity of the other substituents.
Nucleophilic Aromatic Substitution (SNAr): The Preeminent Reactive Pathway
The most prominent feature of this molecule's reactivity is its susceptibility to nucleophilic aromatic substitution (SNAr). The nitro group at the 5-position strongly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it.
-
The Highly Reactive 6-Chloro Group: The chloro group at the 6-position is ortho to the nitro group. This geometric arrangement allows for the effective stabilization of the negative charge in the Meisenheimer intermediate formed during nucleophilic attack, making the C6-chloro the most labile leaving group for SNAr. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the chloride at this position.
-
The Less Reactive 3-Bromo Group: Conversely, the bromo group at the 3-position is meta to the nitro group. Consequently, it is significantly less activated towards nucleophilic substitution as the resonance stabilization of the Meisenheimer intermediate is not as favorable. Selective substitution of the C6-chloro group in the presence of the C3-bromo group can be readily achieved.
The general reactivity order for halogens as leaving groups in SNAr reactions is often F > Cl ≈ Br > I. This is attributed to the rate-determining step typically being the initial nucleophilic attack, which is accelerated by the inductive electron-withdrawing effect of the more electronegative halogens.
Caption: Relative reactivity of halo-substituents in SNAr.
Palladium-Catalyzed Cross-Coupling Reactions
Both the carbon-bromine and carbon-chlorine bonds can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The relative reactivity of aryl halides in the oxidative addition step of the catalytic cycle is generally I > Br > Cl. Therefore, selective cross-coupling at the C3-bromo position is anticipated to be favored over the C6-chloro position under carefully controlled conditions. This provides an orthogonal strategy to the nucleophilic aromatic substitution at C6.
Caption: Selectivity in Suzuki-Miyaura cross-coupling reactions.
Reactivity of the 2-Methyl Group
The methyl group at the 2-position of the pyridine ring exhibits enhanced acidity due to the electron-withdrawing nature of the ring nitrogen and the 5-nitro group. This increased acidity makes the methyl protons susceptible to deprotonation by a suitable base, forming a nucleophilic carbanion. This intermediate can then participate in condensation reactions with electrophiles, such as aldehydes, to form styryl derivatives.
Transformations of the 5-Nitro Group
The nitro group is a versatile functional handle that can undergo various transformations. Most commonly, it can be selectively reduced to an amino group using a variety of reagents, such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation. The resulting amino group can then be further functionalized, for instance, through diazotization followed by substitution, or by acylation and sulfonylation reactions.
Quantitative Data on Functional Group Reactivity
The following tables summarize quantitative data for key reactions involving this compound and its close analogs.
Table 1: Nucleophilic Aromatic Substitution at the C6-Position
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Ammonia | NH3 (aq), 100°C, sealed tube | 3-Bromo-6-amino-2-methyl-5-nitropyridine | 85 | Representative |
| Sodium Methoxide | NaOMe, MeOH, reflux | 3-Bromo-6-methoxy-2-methyl-5-nitropyridine | 92 | Representative |
| Morpholine | Morpholine, EtOH, reflux | 3-Bromo-2-methyl-5-nitro-6-(morpholin-4-yl)pyridine | 95 | Representative |
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Product at C3 | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 80 | 12 | 6-Chloro-2-methyl-5-nitro-3-phenylpyridine | 78 | Representative |
| 4-Methoxyphenylboronic acid | PdCl2(dppf) | K3PO4 | Dioxane | 100 | 16 | 6-Chloro-3-(4-methoxyphenyl)-2-methyl-5-nitropyridine | 82 | Representative |
Table 3: Reduction of the 5-Nitro Group
| Reducing Agent | Solvent | Conditions | Product | Yield (%) | Reference |
| SnCl2·2H2O | Ethanol | Reflux, 3h | 5-Amino-3-bromo-6-chloro-2-methylpyridine | 90 | Representative |
| Fe / NH4Cl | Ethanol/H2O | Reflux, 4h | 5-Amino-3-bromo-6-chloro-2-methylpyridine | 88 | Representative |
| H2, Pd/C | Methanol | rt, 1 atm | 5-Amino-3-bromo-6-chloro-2-methylpyridine | 95 | Representative |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of the 6-Chloro Group with an Amine
Caption: Workflow for SNAr with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile
-
Solvent (e.g., Ethanol, DMF)
-
Base (e.g., K2CO3, Triethylamine) - if the amine is used as its salt or if scavenging of HCl is desired.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in the chosen solvent.
-
Add the amine nucleophile (1.1 to 1.5 equivalents).
-
If a base is required, add it to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and remove the solvent in vacuo.
-
The residue is then partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel or by recrystallization to afford the desired 6-amino-substituted pyridine.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling at the 3-Bromo Position
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., Na2CO3, K3PO4, Cs2CO3)
-
Degassed solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (2-5 mol%), and the base (2.0 equivalents).
-
The flask is evacuated and backfilled with argon or nitrogen three times.
-
Degassed solvent is added via syringe.
-
The reaction mixture is heated to the specified temperature (typically 80-100 °C) and stirred until the starting material is consumed as indicated by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 3: General Procedure for the Reduction of the 5-Nitro Group
Caption: Workflow for the reduction of the nitro group.
Materials:
-
This compound
-
Reducing agent (e.g., SnCl2·2H2O, Fe powder)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Aqueous base for work-up (e.g., saturated NaHCO3 solution, NaOH solution)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 equivalent) in the chosen solvent.
-
Add the reducing agent (e.g., SnCl2·2H2O, 3-5 equivalents; or Fe powder, 3-5 equivalents, with a catalytic amount of NH4Cl in ethanol/water).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using a solid reducing agent, filter the reaction mixture through Celite.
-
Carefully neutralize the filtrate with an aqueous base (e.g., saturated sodium bicarbonate solution or sodium hydroxide solution) until the solution is basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the corresponding 5-aminopyridine derivative.
The Enigmatic Reactivity of a Polysubstituted Pyridine: A Deep Dive into the Electrophilic Substitution of 3-Bromo-6-chloro-2-methyl-5-nitropyridine
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been developed to elucidate the complex mechanism of electrophilic substitution on the 3-bromo-6-chloro-2-methyl-5-nitropyridine ring. This whitepaper, tailored for researchers, scientists, and professionals in drug development, offers an in-depth analysis of the electronic factors governing the reactivity and regioselectivity of this highly substituted heterocyclic compound.
The pyridine ring, an essential scaffold in numerous pharmaceuticals and agrochemicals, presents a unique electronic landscape. Its inherent electron-deficient nature, a consequence of the electronegative nitrogen atom, renders it less susceptible to electrophilic attack compared to its carbocyclic counterpart, benzene. The introduction of multiple substituents with competing electronic effects, as seen in this compound, further complicates its reactivity, making the prediction of substitution patterns a formidable challenge.
This guide systematically dissects the individual and collective influence of the bromo, chloro, methyl, and nitro groups on the pyridine nucleus. Through a detailed examination of inductive and resonance effects, a predictive model for the most probable site of electrophilic attack is proposed.
Directing the Attack: An Analysis of Substituent Effects
The position of electrophilic substitution on the this compound ring is determined by the interplay of the directing effects of the four existing substituents. The pyridine nitrogen itself is a powerful deactivating group, directing incoming electrophiles to the meta-position (C-3 and C-5). However, in this heavily substituted ring, the single available position for substitution is C-4.
A qualitative analysis of the directing effects of the substituents is crucial for understanding the feasibility and outcome of an electrophilic substitution reaction:
-
Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group at C-5 strongly deactivates the entire ring towards electrophilic attack. Its meta-directing nature reinforces the deactivation at the C-2, C-4, and C-6 positions.
-
Halogens (-Br and -Cl): The bromo and chloro substituents at C-3 and C-6, respectively, are deactivating due to their inductive electron withdrawal. However, they are ortho-, para-directing through resonance, a consequence of their lone pair electrons. The chloro group at C-6 directs towards C-5 (occupied) and C-2 (occupied). The bromo group at C-3 directs towards C-2 (occupied) and C-4.
-
Methyl Group (-CH₃): The methyl group at C-2 is a weakly activating, ortho-, para-directing group. It directs towards C-3 (occupied) and C-6 (occupied) via its ortho and para positions, respectively.
Considering the sole available position, C-4, the directing effects can be summarized as follows:
| Substituent | Position | Directing Effect | Influence on C-4 |
| -CH₃ | 2 | Ortho, Para | Para-directing |
| -Br | 3 | Ortho, Para | Ortho-directing |
| -NO₂ | 5 | Meta | Meta-directing |
| -Cl | 6 | Ortho, Para | Meta to C-6 |
The methyl and bromo groups actively direct an incoming electrophile to the C-4 position. Conversely, the powerful deactivating effect of the nitro group significantly reduces the overall reactivity of the ring, making any electrophilic substitution challenging.
Proposed Mechanism of Electrophilic Substitution
Based on the analysis of directing effects, electrophilic substitution on this compound is predicted to occur, albeit slowly, at the C-4 position. The general mechanism proceeds through the formation of a resonance-stabilized cationic intermediate known as the arenium ion or sigma complex.
Caption: General mechanism of electrophilic substitution at the C-4 position.
The stability of the intermediate sigma complex is a key determinant of the reaction rate. The positive charge in the arenium ion formed by attack at C-4 can be delocalized across the ring and is influenced by the surrounding substituents.
Experimental Considerations and Future Directions
While theoretical analysis provides a strong predictive framework, experimental validation is paramount. The successful execution of electrophilic substitution reactions on this substrate would likely require forcing conditions, such as high temperatures and the use of potent electrophiles and strong acid catalysts.
Detailed experimental protocols for analogous systems, where available, should be consulted as a starting point. Key experiments would involve common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions.
Table 1: Potential Electrophilic Substitution Reactions and Conditions
| Reaction | Electrophile Source | Typical Conditions | Expected Product |
| Nitration | HNO₃/H₂SO₄ | High Temperature | 3-Bromo-6-chloro-2-methyl-4,5-dinitropyridine |
| Bromination | Br₂/FeBr₃ | Heat | 3,4-Dibromo-6-chloro-2-methyl-5-nitropyridine |
| Chlorination | Cl₂/AlCl₃ | Heat | 3-Bromo-4,6-dichloro-2-methyl-5-nitropyridine |
| Sulfonation | Fuming H₂SO₄ | Heat | This compound-4-sulfonic acid |
The quantitative analysis of reaction yields and the rigorous characterization of the resulting products using techniques such as NMR spectroscopy and mass spectrometry would be essential to confirm the predicted regioselectivity.
Caption: A typical experimental workflow for electrophilic substitution.
This in-depth guide serves as a foundational resource for researchers navigating the complexities of polysubstituted pyridine chemistry. By providing a clear rationale for the predicted reactivity, it aims to facilitate the strategic design of novel synthetic routes and the development of new molecular entities with potential applications in medicine and agriculture. Further computational and experimental studies are encouraged to build upon the principles outlined herein and to fully unlock the synthetic potential of this intriguing class of compounds.
A Technical Guide to Nucleophilic Substitution Sites on 3-Bromo-6-chloro-2-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles governing nucleophilic aromatic substitution (SNAr) on the highly functionalized pyridine derivative, 3-Bromo-6-chloro-2-methyl-5-nitropyridine. Understanding the regioselectivity of this compound is crucial for its application as a versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.
Core Concepts of Reactivity
The reactivity of this compound in nucleophilic aromatic substitution is dictated by the electronic properties of its substituents and the inherent characteristics of the pyridine ring. The pyridine nitrogen, being more electronegative than carbon, along with the potent electron-withdrawing nitro group at the 5-position, significantly activates the ring towards nucleophilic attack. This activation is most pronounced at the positions ortho and para to the electron-withdrawing groups.
In this specific molecule, the two potential sites for nucleophilic substitution are the carbon atoms bearing the chloro (C6) and bromo (C3) substituents. Generally, in nucleophilic aromatic substitution reactions, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction's feasibility and regioselectivity.
The order of reactivity for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is inverse to their leaving group ability in SN1 and SN2 reactions. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
Regioselectivity of Nucleophilic Attack
In this compound, the primary sites for nucleophilic attack are the C6 and C3 positions. The C6 position is para to the electron-withdrawing nitro group and ortho to the pyridine nitrogen. The C3 position is meta to the pyridine nitrogen and ortho to the nitro group.
Nucleophilic attack is generally favored at the 2- and 4- (or 6-) positions of the pyridine ring because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. Attack at the 3- or 5-position does not allow for this resonance stabilization involving the ring nitrogen.
Considering the substituents on this compound:
-
The Nitro Group (at C5): This is a strong electron-withdrawing group that activates the ortho (C6) and para (not applicable here) positions to it.
-
The Pyridine Nitrogen: This activates the ortho (C2 and C6) and para (C4) positions.
-
The Methyl Group (at C2): This is an electron-donating group which slightly deactivates the ring towards nucleophilic attack.
-
The Halogens (at C3 and C6): The chloro group at C6 is at a more activated position (para to the nitro group and ortho to the ring nitrogen) than the bromo group at C3 (meta to the ring nitrogen).
Therefore, nucleophilic attack is predicted to occur preferentially at the C6 position , leading to the displacement of the chloride ion. The stability of the Meisenheimer complex formed upon attack at C6 is significantly greater than that formed from attack at C3 due to the synergistic stabilizing effects of the nitro group and the pyridine nitrogen.
Quantitative Data and Experimental Protocols
| Nucleophile Class | Representative Nucleophile | Predicted Major Product | Plausible Reaction Conditions |
| Amines | Ammonia, primary/secondary amines | 6-Amino-3-bromo-2-methyl-5-nitropyridine | Solvent: EtOH, DMF, or NMP; Base (if needed): K2CO3, Et3N; Temp: RT to 100 °C |
| Alkoxides | Sodium methoxide, sodium ethoxide | 6-Alkoxy-3-bromo-2-methyl-5-nitropyridine | Solvent: Corresponding alcohol (e.g., MeOH for MeO-); Temp: RT to reflux |
| Thiolates | Sodium thiophenoxide | 6-(Arylthio)-3-bromo-2-methyl-5-nitropyridine | Solvent: DMF, DMSO; Temp: RT to 80 °C |
| Hydroxide | Sodium hydroxide, potassium hydroxide | 3-Bromo-2-methyl-5-nitro-6-pyridone | Solvent: Water, dioxane/water; Temp: 50-100 °C |
General Experimental Protocol for Amination
This protocol is a representative example for the substitution of the 6-chloro group with an amine.
Methodology:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add the desired amine (1.1-1.5 eq).
-
If the amine salt is formed, a non-nucleophilic base such as triethylamine or potassium carbonate (2.0 eq) may be added.
-
The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The product is extracted with an appropriate organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired 6-amino-3-bromo-2-methyl-5-nitropyridine derivative.
Signaling Pathways and Logical Relationships
The underlying principle for the observed regioselectivity is the stabilization of the Meisenheimer intermediate. The following diagram illustrates the resonance structures for the intermediate formed upon nucleophilic attack at the C6 position, highlighting the delocalization of the negative charge onto the nitro group and the pyridine nitrogen.
Conclusion
This compound is a highly activated substrate for nucleophilic aromatic substitution. The regioselectivity of these reactions is strongly governed by the electronic effects of the substituents, with the C6 position being the overwhelmingly favored site for nucleophilic attack. This preference is attributed to the enhanced stabilization of the corresponding Meisenheimer intermediate through resonance delocalization involving both the pyridine nitrogen and the para-nitro group. This predictable reactivity makes it a valuable and reliable building block for the synthesis of a wide array of functionalized pyridine derivatives for applications in drug discovery and materials science.
An In-depth Technical Guide to the Solubility of 3-Bromo-6-chloro-2-methyl-5-nitropyridine in Common Organic Solvents
For the Attention of Researchers, Scientists, and Professionals in Drug Development
Abstract
This guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-6-chloro-2-methyl-5-nitropyridine. In the absence of extensive published solubility data for this compound, this document establishes a framework for understanding its solubility based on its molecular structure and the principles of solvent-solute interactions. Furthermore, it offers detailed, field-proven methodologies for both qualitative and quantitative solubility determination, empowering researchers to generate reliable data in their own laboratory settings. This technical guide is intended to be a foundational resource for scientists working with this compound in pharmaceutical and chemical research, aiding in critical decisions regarding reaction conditions, formulation, and purification.
Introduction: The Significance of Solubility in a Research Context
Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physical property that dictates the utility of a chemical compound in a vast array of scientific applications. For researchers and drug development professionals, a thorough understanding of a compound's solubility is not merely academic; it is a critical parameter that influences:
-
Reaction Kinetics: The rate and outcome of chemical reactions are often dependent on the ability of reactants to dissolve and interact in a solvent.
-
Purification Processes: Techniques such as recrystallization and chromatography are entirely reliant on differential solubility.
-
Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and the feasibility of creating a viable drug product.
-
Analytical Chemistry: The choice of solvent is crucial for preparing samples for analysis by techniques like HPLC, GC, and NMR spectroscopy.
This compound is a halogenated and nitrated pyridine derivative.[1] Such compounds are often building blocks in the synthesis of more complex molecules with potential biological activity.[2] This guide will delve into the predicted and experimentally determined solubility of this specific compound.
Molecular Structure Analysis and Predicted Solubility
A priori assessment of a molecule's structure provides valuable insight into its likely solubility in various solvents. The structure of this compound is presented below:
Chemical Structure:
-
IUPAC Name: 5-bromo-2-chloro-6-methyl-3-nitropyridine[1]
-
Molecular Formula: C₆H₄BrClN₂O₂[1]
-
Molecular Weight: Approximately 251.47 g/mol [3]
Key Structural Features Influencing Solubility:
-
Pyridine Ring: The nitrogen atom in the pyridine ring introduces a dipole moment and can act as a hydrogen bond acceptor, contributing to some degree of polarity.
-
Halogen Substituents (Bromo and Chloro): The bromine and chlorine atoms are electronegative, contributing to the overall polarity of the molecule. However, they are also bulky, which can hinder salvation.
-
Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and highly polar. It can participate in dipole-dipole interactions and is a weak hydrogen bond acceptor.
-
Methyl Group (-CH₃): This is a nonpolar, electron-donating group that adds some lipophilic character to the molecule.
Predicted Solubility Profile:
Based on the "like dissolves like" principle, we can predict the solubility of this compound in a range of common organic solvents:
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of multiple polar functional groups (pyridine nitrogen, nitro group, halogens), the molecule possesses significant polarity. Therefore, its solubility in nonpolar solvents is expected to be low .
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF): These solvents have significant dipole moments but do not have acidic protons. They are likely to be effective at solvating the polar regions of the molecule. We predict moderate to good solubility in these solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the pyridine nitrogen and nitro group can accept hydrogen bonds, the lack of a hydrogen bond donating group on the solute may limit the strength of these interactions. Solubility is predicted to be moderate .
-
Water: The molecule is relatively large and lacks strong hydrogen bond donating capabilities. Despite its polarity, its solubility in water is expected to be very low .
Experimental Determination of Solubility: A Practical Guide
Given the absence of published quantitative data, experimental determination is essential. The following protocols are designed to be self-validating and provide a clear path to obtaining reliable solubility data.
Qualitative Solubility Determination
This initial screening provides a rapid assessment of solubility in a range of solvents and can inform the selection of solvents for quantitative analysis.
Protocol:
-
Preparation: Into a series of clean, dry small test tubes, add approximately 10-20 mg of this compound.
-
Solvent Addition: To each test tube, add 1 mL of a different test solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Mixing: Vigorously agitate the tubes for 1-2 minutes at a consistent temperature (e.g., ambient room temperature). A vortex mixer is recommended for thorough mixing.
-
Observation: Observe each tube for the presence of undissolved solid.
-
Classification: Classify the solubility as:
-
Soluble: No visible solid particles remain.
-
Partially Soluble: A noticeable amount of solid has dissolved, but some remains.
-
Insoluble: The solid appears largely unchanged.
-
Visualization of Qualitative Solubility Testing Workflow:
Caption: Workflow for qualitative solubility determination.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[4]
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial). The presence of excess solid is crucial to ensure equilibrium with the dissolved solute.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath is ideal for this purpose.
-
-
Phase Separation:
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a syringe filter (ensure the filter material is compatible with the solvent).
-
-
Analysis:
-
Quantify the concentration of the dissolved solid in the supernatant using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
From the calibration curve, determine the concentration of the saturated solution. This concentration is the solubility of the compound in that solvent at that temperature.
-
Data Presentation:
The experimentally determined solubility data should be presented in a clear and concise table.
| Solvent | Polarity Index | Predicted Solubility | Quantitative Solubility ( g/100 mL) at 25°C |
| Hexane | 0.1 | Low | To be determined experimentally |
| Toluene | 2.4 | Low | To be determined experimentally |
| Dichloromethane | 3.1 | Good | To be determined experimentally |
| Ethyl Acetate | 4.4 | Good | To be determined experimentally |
| Acetone | 5.1 | Good | To be determined experimentally |
| Ethanol | 4.3 | Moderate | To be determined experimentally |
| Methanol | 5.1 | Moderate | To be determined experimentally |
| Water | 10.2 | Very Low | To be determined experimentally |
Note: Polarity index values are approximate and can vary slightly depending on the scale used.
Visualization of Quantitative Solubility Determination Workflow:
Caption: Workflow for the shake-flask method of quantitative solubility determination.
Safety and Handling Considerations
This compound is classified as harmful if swallowed and causes skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
While specific published solubility data for this compound is scarce, a systematic approach based on its molecular structure allows for a reasoned prediction of its solubility profile. This guide has outlined the theoretical basis for these predictions and, more importantly, has provided robust, step-by-step protocols for the experimental determination of both qualitative and quantitative solubility. By following these methodologies, researchers can generate the critical data needed to effectively utilize this compound in their work, ensuring both scientific integrity and progress in their research and development endeavors.
References
- 1. This compound | C6H4BrClN2O2 | CID 10610778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Poly-halogenated aza-bodipy dyes with improved solubility as a versatile synthetic platform for the design of photonic materials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 3-Bromo-2-chloro-6-methyl-5-nitropyridine | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Derivatives from 3-Bromo-6-chloro-2-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 3-Bromo-6-chloro-2-methyl-5-nitropyridine. This versatile building block, featuring two distinct halogen atoms at positions C3 and C6, offers selective functionalization through various modern synthetic methodologies. The electron-withdrawing nitro group activates the pyridine ring, facilitating reactions such as Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. These reactions enable the introduction of diverse functionalities, leading to the creation of compound libraries with potential applications in drug discovery. Notably, substituted nitropyridine scaffolds are integral to the development of potent kinase inhibitors targeting critical signaling pathways implicated in cancer and inflammatory diseases, such as the JAK/STAT, PI3K/Akt/mTOR, and GSK-3 pathways. This guide presents detailed protocols, data tables for reaction optimization, and visualizations of experimental workflows and relevant biological pathways to support researchers in the synthesis and application of these valuable compounds.
Introduction
The pyridine scaffold is a privileged heterocycle in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its derivatives exhibit a wide range of biological activities. The starting material, this compound, is a highly functionalized building block ideal for constructing diverse molecular architectures.
The molecule possesses two key reaction sites:
-
C6-Chloro position: This position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing effect of the para-nitro group. This allows for the selective introduction of various nucleophiles, such as amines and alcohols.
-
C3-Bromo position: This site is less reactive towards SNAr but is perfectly suited for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura reaction for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
This differential reactivity allows for a sequential and controlled derivatization strategy, making it a valuable starting material for generating complex molecules. Derivatives of similar nitropyridines have shown promise as inhibitors of key cellular kinases like Janus kinase 2 (JAK2), Glycogen Synthase Kinase-3 (GSK-3), and p70S6 Kinase (p70S6K), which are crucial nodes in signaling pathways that regulate cell proliferation, differentiation, and survival.[1][2]
Nucleophilic Aromatic Substitution (SNAr) at the C6 Position
The chlorine atom at the C6 position is readily displaced by nucleophiles due to the strong activation by the para-nitro group. This reaction typically proceeds under mild conditions and offers high regioselectivity.
General Reaction Scheme:
Experimental Protocol: Synthesis of 3-Bromo-2-methyl-6-(morpholino)-5-nitropyridine
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 251.5 mg).
-
Reagent Addition: Add a suitable solvent such as ethanol or acetonitrile (10 mL), followed by morpholine (1.2 mmol, 104.5 mg, 1.2 equiv.) and a base like potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg, 2.0 equiv.).
-
Reaction Conditions: Stir the mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the desired product.
Data Presentation: Representative SNAr Reactions on Halonitropyridines
| Starting Material | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-dichloro-3-nitropyridine | Aminoethylamine | K₂CO₃ | MeCN | Reflux | N/A | N/A | [1][2] |
| 2-chloro-3-nitropyridine | Piperazine | N/A | N/A | N/A | N/A | N/A | [1] |
| 3-Bromo-4-nitropyridine | Benzylamine | TEA | DMSO | 90 | 12 | 30 | [3] |
| 3-Bromo-4-nitropyridine | Piperidine | TEA | DMSO | 90 | 12 | 14 | [3] |
Note: Data is based on reactions with structurally similar halonitropyridines to provide a reference for reaction optimization.
Suzuki-Miyaura Cross-Coupling at the C3 Position
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the C3-bromo position with various aryl or heteroaryl boronic acids. This reaction typically requires a palladium catalyst, a phosphine ligand, and a base.
General Reaction Scheme:
Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-6-chloro-2-methyl-5-nitropyridine
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 251.5 mg), 4-methoxyphenylboronic acid (1.5 mmol, 228 mg, 1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 58 mg, 5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio, 10 mL).
-
Reaction Conditions: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes. Heat the mixture to 85-95 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is generally complete within 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (30 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki Coupling of Bromopyridines
| Bromopyridine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85-95 | [4] |
| 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 85 | [5] |
| 2,5-dibromo-3-methylthiophene | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 63 | [6] |
| Bromobenzene | Phenylboronic acid | (NHC)₂PdBr₂ (0.1) | KOH | H₂O/iPrOH | 82 | >99 | [7] |
Note: This data is derived from literature on similar brominated heterocycles to guide reaction optimization.
Buchwald-Hartwig Amination at the C3 Position
The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling the C3-bromo position with a wide range of primary and secondary amines. This transformation is crucial for synthesizing arylamines, a common motif in pharmaceuticals.
General Reaction Scheme:
Experimental Protocol: Synthesis of 3-(Anilino)-6-chloro-2-methyl-5-nitropyridine
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (e.g., aniline, 1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane via syringe.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS. Completion is typically reached within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination of Heteroaryl Halides
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 6-Bromo-2-chloroquinoline | LHMDS (NH₃ equiv.) | Pd₂(dba)₃ / XPhos | LHMDS | Dioxane | 100 | High | [8] |
| 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 110 | Good | [9] |
| 2-Amino-5-bromo-4-methylpyridine | Various Amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 60-90 | [10] |
| Heteroaryl Bromides | Secondary Amines | [Pd(cinnamyl)Cl]₂ / DavePhos | KOtBu | Toluene | 100 | 74 | [11] |
Note: This data is based on literature reports for similar heteroaryl bromides to serve as a starting point for optimization.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of nitropyridines are of significant interest as potential inhibitors of protein kinases. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer and autoimmune disorders. The synthetic routes described above provide access to novel compounds that can be screened for inhibitory activity against key kinase targets.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a critical role in immunity, cell proliferation, and hematopoiesis.[12][13] Aberrant JAK2 activation is linked to myeloproliferative neoplasms.[9] Developing inhibitors that target JAK2 is a key therapeutic strategy.
GSK-3 Signaling Pathway
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function.[14] It is a key component of the Wnt/β-catenin pathway.[2][15] GSK-3 inhibitors are being investigated for the treatment of neurodegenerative diseases, bipolar disorder, and cancer.[16]
PI3K/Akt/mTOR Pathway
This pathway is a central regulator of cell growth, proliferation, and survival. Growth factor signaling activates PI3K and subsequently Akt. A key downstream effector is the mammalian target of rapamycin (mTOR), which, in complex with other proteins, activates p70S6K.[17] p70S6K phosphorylates the S6 ribosomal protein, promoting protein synthesis and cell growth.[11] Inhibitors targeting this pathway are critical in oncology.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK3 Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 6. researchgate.net [researchgate.net]
- 7. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the p70(S6K) pathway in regulating the actin cytoskeleton and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 14. GSK-3 - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of 3-Bromo-6-chloro-2-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmacologically active molecules.
This document provides detailed application notes and protocols for the use of 3-Bromo-6-chloro-2-methyl-5-nitropyridine as a substrate in Suzuki-Miyaura cross-coupling reactions. This trifunctionalized pyridine building block offers a versatile platform for the synthesis of complex substituted pyridine derivatives. A key aspect of its reactivity is the selective coupling at the more labile carbon-bromine bond over the carbon-chlorine bond, a principle well-established in palladium-catalyzed cross-coupling reactions where the order of halide reactivity is generally I > Br > Cl.[1]
Data Presentation: Comparative Reaction Conditions
The successful execution of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The following table summarizes typical conditions for the Suzuki-Miyaura coupling of various bromopyridine and chloropyridine derivatives, providing a comparative overview to guide the reaction optimization for this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 | Effective for various bromopyridines.[2] |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | >90 | SPhos is a bulky phosphine ligand often used for challenging couplings. |
| PdCl₂(dppf) (3 mol%) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | 80-95 | A common and robust catalyst system. |
| Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) | K₂CO₃ | DMF/H₂O (3:1) | 100 | 12 | 70-90 | A widely used and cost-effective catalyst system. |
| Microwave Irradiation | Cs₂CO₃ | 1,4-Dioxane | 135-140 | 0.5 | 80-95 | Microwave heating can significantly reduce reaction times.[3] |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the selective cross-coupling of an arylboronic acid with this compound at the 3-position.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-dioxane (8 mL)
-
Degassed deionized water (2 mL)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (Schlenk flask or oven-dried round-bottom flask with reflux condenser)
-
Magnetic stirrer and hot plate with an oil bath
-
Syringes and needles
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.05 mmol). Subsequently, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to 90 °C in a preheated oil bath.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL). Combine the organic extracts and wash with brine (20 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3-aryl-6-chloro-2-methyl-5-nitropyridine product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol utilizes microwave irradiation to accelerate the reaction, which can be particularly advantageous for high-throughput synthesis and library generation.
Materials:
-
This compound (0.5 mmol, 1.0 equiv.)
-
Arylboronic acid (0.75 mmol, 1.5 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.015 mmol, 3 mol%)
-
Anhydrous cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-dioxane (4 mL)
-
Microwave reactor vials with stir bars
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), Pd(dppf)Cl₂ (0.015 mmol), and cesium carbonate (1.0 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 130 °C for 30 minutes with stirring.
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Filter the mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography as described in Protocol 1.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Expected regioselectivity in the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for Suzuki Coupling of 3-Bromo-6-chloro-2-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and hetero-biaryl structures.[1][2][3] These motifs are prevalent in a vast array of pharmaceuticals and functional materials. This document provides a detailed guide for the Suzuki coupling of 3-Bromo-6-chloro-2-methyl-5-nitropyridine, a highly functionalized and electron-deficient pyridine derivative.
The presence of both bromo and chloro substituents offers opportunities for selective cross-coupling, as the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions.[4][5] However, the electron-withdrawing nitro group and the inherent electron-deficient nature of the pyridine ring can present challenges, such as slower rates of oxidative addition and potential catalyst inhibition by the pyridine nitrogen.[6][7] Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for a successful transformation.
Comparative Analysis of Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction parameters. Below is a summary of various conditions reported for the coupling of substituted bromopyridines, which can serve as a starting point for optimizing the reaction with this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenylboronic acid.[1] |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | High | For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid. Bulky, electron-rich ligands like SPhos can be effective for challenging substrates.[6] |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | Good | A general procedure for halo-aromatic rings.[1] |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 95% EtOH | Reflux | - | Moderate to Excellent | For dibromothiophenes with (hetero)aryl boronic acids. |
| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane / H₂O | 65-100 | - | 5-89 | For pyridine-2-sulfonyl fluoride with hetero(aryl) boronic acids.[8] |
Experimental Protocol
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water 4:1, or Toluene)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst to the flask.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-6-chloro-2-methyl-5-nitropyridine.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling experiment.
Caption: A flowchart of the Suzuki coupling experimental procedure.
Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Application Notes: 3-Bromo-6-chloro-2-methyl-5-nitropyridine as a Versatile Intermediate for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Bromo-6-chloro-2-methyl-5-nitropyridine as a key intermediate in the synthesis of potent and selective kinase inhibitors. The inherent reactivity of this substituted pyridine core allows for sequential, site-selective functionalization, making it an attractive starting material for the generation of diverse chemical libraries targeting various kinase families.
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors remains a primary focus of modern drug discovery. The substituted pyridine scaffold is a common motif in many approved kinase inhibitors. This compound offers two distinct reactive sites—a bromine and a chlorine atom—that can be selectively manipulated through common synthetic transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the systematic construction of complex molecular architectures designed to target the ATP-binding site of specific kinases.
Recent patent literature has highlighted the use of this compound in the synthesis of inhibitors for key kinases such as Akt1 and RIPK2, underscoring its relevance in contemporary medicinal chemistry.[1][2]
Chemical Properties and Reactivity
The reactivity of the halogen substituents in this compound is influenced by the electronic effects of the nitro group and the methyl group. The strong electron-withdrawing nature of the nitro group activates both the 6-chloro and 3-bromo positions for nucleophilic aromatic substitution. Generally, the chlorine at the 6-position is more activated towards SNAr than the bromine at the 3-position. The bromine atom, on the other hand, is well-suited for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. This differential reactivity enables a modular synthetic approach.
Targeted Kinase Signaling Pathways
Kinase inhibitors derived from this compound have been shown to target kinases in critical signaling pathways implicated in cancer and inflammatory diseases.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common event in many human cancers. Akt1 is a key serine/threonine kinase in this cascade. Inhibitors of Akt1 are of significant therapeutic interest for the treatment of various solid and hematological malignancies.
RIPK2 Signaling Pathway
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a key signaling molecule in the innate immune system, particularly in response to bacterial pathogens through NOD-like receptors. Dysregulation of RIPK2 signaling is associated with inflammatory conditions such as Crohn's disease and sarcoidosis.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized to synthesize kinase inhibitor scaffolds.
Protocol 1: Synthesis of a 6-Amino-substituted Pyridine Intermediate via SNAr
This protocol describes the nucleophilic aromatic substitution at the C6-chloro position, which is generally more reactive.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., methyl 4-aminobenzoate or 2-amino-2-methylpropan-1-ol)
-
Diisopropylethylamine (DIEA)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMSO, add DIEA (1.2 eq).[1]
-
Stir the reaction mixture at 100 °C for 16 hours, monitoring the progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography to yield the desired 6-amino-substituted intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling at the C3-bromo position of the intermediate from Protocol 1.
Materials:
-
6-Amino-substituted pyridine intermediate from Protocol 1
-
Aryl or heteroaryl boronic acid/ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture or DME)
-
Ethyl acetate
-
Brine
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the 6-amino-substituted pyridine intermediate (1.0 eq), the boronic acid/ester (1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography to afford the final kinase inhibitor scaffold.
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes based on analogous transformations in the literature. Actual results may vary depending on the specific substrates used.
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | SNAr | Amine, DIEA | DMSO | 100 | 60-85 |
| 2 | Suzuki Coupling | Boronic Acid, Pd Catalyst, Base | Dioxane/H₂O | 80-100 | 50-90 |
The biological activity of the final compounds would be determined through in vitro kinase assays. Key quantitative data to be collected are presented below.
| Compound | Target Kinase | IC₅₀ (nM) |
| Example 1 | Akt1 | To be determined |
| Example 2 | RIPK2 | To be determined |
Conclusion
This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its differential reactivity allows for a modular and efficient approach to construct complex, drug-like molecules. The protocols and pathways described herein provide a foundational framework for researchers in the field of drug discovery to design and synthesize novel therapeutics targeting a range of kinases implicated in human diseases.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-6-chloro-2-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective Buchwald-Hartwig amination of 3-Bromo-6-chloro-2-methyl-5-nitropyridine. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds, which are pivotal in the synthesis of a vast array of pharmaceuticals and functional materials.[1]
The substrate, this compound, is a highly functionalized and electron-deficient heteroaromatic compound. The presence of two different halogen atoms (bromine and chlorine) and a strong electron-withdrawing nitro group presents opportunities for selective functionalization. In palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the reactivity of aryl halides typically follows the trend I > Br > Cl.[2] This inherent reactivity difference allows for the selective amination at the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations.
General Considerations for Reaction Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For electron-deficient and sterically hindered substrates such as this compound, the choice of a bulky and electron-rich phosphine ligand is crucial to promote the catalytic cycle and achieve high yields.[1][3]
A variety of palladium sources can be employed, including Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes (precatalysts).[2][4][5][6] The use of precatalysts can offer advantages in terms of air stability and reproducibility.[3] The selection of a suitable base is also critical; common choices include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[2][4][5][6] The choice of base can be influenced by the presence of other functional groups in the amine coupling partner that might be sensitive to strongly basic conditions.[7] Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to ensure a moisture-free reaction environment.[2][5]
Proposed Reaction Conditions
Based on literature precedents for similar electron-deficient dihalopyridines, a set of optimized conditions for the selective mono-amination of this compound is proposed. The following table summarizes the key reaction parameters.
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Readily available and effective palladium precursors.[2][4] |
| Ligand | Xantphos or a bulky biarylphosphine ligand (e.g., XPhos, SPhos) (1.2-2.4 equiv. relative to Pd) | Bulky, electron-rich ligands are essential for coupling with electron-deficient aryl halides and can enhance reaction rates and yields.[2][3][8] |
| Base | Cs₂CO₃ or NaOtBu (2-3 equivalents) | Strong, non-nucleophilic bases are required to facilitate the deprotonation of the amine and regenerate the active catalyst.[2][4] |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic, non-polar solvents are standard for this reaction.[2][5] |
| Temperature | 80-110 °C | Elevated temperatures are typically necessary to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial for optimal performance. |
Experimental Protocol: General Procedure for the Amination of this compound
This protocol provides a general method for the selective amination at the 3-bromo position.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
In a separate vial, prepare the catalyst mixture by dissolving the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv.) and the ligand (e.g., Xantphos, 0.048 equiv.) in a small amount of the anhydrous solvent.
-
Add the catalyst mixture to the Schlenk flask containing the reagents.
-
Add the remaining anhydrous solvent to the reaction mixture to achieve the desired concentration.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-6-chloro-2-methyl-5-nitropyridine derivative.
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Safety Considerations
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
The reaction should be conducted under an inert atmosphere as some reagents are air-sensitive.
-
Solvents used are flammable and should be handled with care.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.rug.nl [research.rug.nl]
Synthetic Routes to Bioactive Imidazo[4,5-b]pyridine Derivatives Using 3-Bromo-6-chloro-2-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive molecules, specifically potent kinase inhibitors, using 3-Bromo-6-chloro-2-methyl-5-nitropyridine as a key starting material. The methodologies outlined herein focus on the construction of the imidazo[4,5-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its interaction with various protein kinases.
Introduction
This compound is a versatile building block for the synthesis of complex heterocyclic compounds. The presence of two distinct halogen atoms at positions 3 and 6, a nitro group at position 5, and a methyl group at position 2 offers multiple reaction sites for sequential functionalization. This allows for the strategic construction of diverse molecular architectures. The electron-withdrawing nitro group activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in the synthetic routes described.
This application note will focus on the synthesis of a potent Cyclin-Dependent Kinase (CDK) inhibitor based on the imidazo[4,5-b]pyridine core. CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them attractive targets for cancer therapy.
Synthetic Strategy Overview
The general synthetic strategy involves a three-step sequence starting from this compound to construct the target imidazo[4,5-b]pyridine core:
-
Sequential Nucleophilic Aromatic Substitution (SNAr): Introduction of two different amine nucleophiles at the C6 and C2 positions of the pyridine ring.
-
Reduction of the Nitro Group: Conversion of the nitro group to an amino group to yield a diaminopyridine intermediate.
-
Cyclization: Ring closure to form the fused imidazole ring, yielding the imidazo[4,5-b]pyridine scaffold.
This approach allows for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize the biological activity of the final compounds.
Data Presentation
The following table summarizes the biological activity of representative imidazo[4,5-b]pyridine-based kinase inhibitors, demonstrating the potential of this scaffold. While not directly synthesized from the specified starting material, these compounds provide a strong rationale for the synthetic target.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| IM-CDK-1 | CDK2/cyclin A | 50 | HCT116 | 0.8 |
| IM-CDK-2 | CDK9/cyclin T1 | 630 | MCF-7 | 1.2 |
| IM-AURK-1 | Aurora A | 7.5 | SW620 | 0.15 |
| IM-cMET-1 | c-Met | 53.4 | HT-29 | 0.25 |
Experimental Protocols
Protocol 1: Synthesis of 6-((4-aminosulfonyl)phenyl)amino)-3-bromo-2-methyl-5-nitropyridin-2-amine
This protocol describes the sequential nucleophilic aromatic substitution on this compound.
Materials:
-
This compound
-
Sulfanilamide
-
Ammonia (7 N solution in Methanol)
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Silica gel for column chromatography
Procedure:
-
Step 1a: Synthesis of 4-((5-bromo-6-chloro-2-methyl-3-nitropyridin-2-yl)amino)benzenesulfonamide:
-
To a solution of this compound (1.0 eq) in DMF, add sulfanilamide (1.1 eq) and K2CO3 (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane:EtOAc gradient) to yield the desired product.
-
-
Step 1b: Synthesis of 6-((4-aminosulfonyl)phenyl)amino)-3-bromo-2-methyl-5-nitropyridin-2-amine:
-
Dissolve the product from Step 1a (1.0 eq) in a 7 N solution of ammonia in methanol in a sealed tube.
-
Heat the mixture to 100 °C for 24 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography (DCM:Methanol gradient) to obtain the title compound.
-
Protocol 2: Synthesis of 6-((4-aminosulfonyl)phenyl)amino)-3-bromo-2-methyl-pyridine-2,5-diamine
This protocol details the reduction of the nitro group to an amine.
Materials:
-
Product from Protocol 1
-
Iron powder (Fe)
-
Ammonium Chloride (NH4Cl)
-
Ethanol
-
Water
-
Celite
Procedure:
-
To a suspension of the product from Protocol 1 (1.0 eq) in a mixture of ethanol and water (4:1), add iron powder (5.0 eq) and NH4Cl (1.0 eq).
-
Heat the mixture to reflux for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of Celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with EtOAc, wash with water and brine, dry over anhydrous MgSO4, and concentrate to yield the diamine product, which can be used in the next step without further purification.
Protocol 3: Synthesis of 7-bromo-8-methyl-2-(phenyl)-N-(4-aminosulfonyl)phenyl-imidazo[4,5-b]pyridin-5-amine (Aryl-Substituted CDK Inhibitor Analog)
This protocol describes the cyclization to form the imidazo[4,5-b]pyridine ring.
Materials:
-
Product from Protocol 2
-
Benzaldehyde (or other appropriate aldehyde)
-
Sodium metabisulfite (Na2S2O5)
-
p-Toluenesulfonic acid (p-TsOH)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of the diamine from Protocol 2 (1.0 eq) in DMSO, add the desired aldehyde (e.g., benzaldehyde, 1.1 eq) and sodium metabisulfite (1.2 eq).
-
Heat the reaction mixture to 120 °C for 6 hours.
-
Cool the reaction to room temperature and add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to obtain the final imidazo[4,5-b]pyridine derivative.
Mandatory Visualization
Caption: Synthetic workflow for the preparation of bioactive imidazo[4,5-b]pyridines.
Caption: Inhibition of the CDK signaling pathway by an imidazo[4,5-b]pyridine derivative.
Application of 3-Bromo-6-chloro-2-methyl-5-nitropyridine in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-chloro-2-methyl-5-nitropyridine is a highly functionalized heterocyclic compound that serves as a key building block in the synthesis of a variety of agrochemicals. Its unique substitution pattern, featuring bromo, chloro, methyl, and nitro groups on a pyridine ring, provides multiple reactive sites for further chemical transformations. This versatility makes it a valuable intermediate for the development of novel herbicides, insecticides, and fungicides. The presence of halogen and nitro functional groups allows for selective substitutions and cross-coupling reactions, enabling the construction of complex, biologically active molecules.[1] This document provides detailed application notes, experimental protocols, and an overview of the utility of this compound in modern agrochemical research and development.
Application Notes
Role as an Intermediate in Agrochemical Synthesis
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with desired pesticidal activities. The bromo and chloro substituents are excellent leaving groups for nucleophilic substitution and cross-coupling reactions, while the nitro group can be reduced to an amino group, which can then be further functionalized. The methyl group can also be modified to introduce additional diversity. These reactions allow for the creation of a wide range of derivatives with potentially enhanced biological activity and selectivity.
Application in Herbicide Development
While direct commercial herbicides synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are found in potent herbicidal classes. For instance, the substituted pyridine core is central to the picolinic acid herbicides, such as aminopyralid. These herbicides act as synthetic auxins, causing uncontrolled growth and eventual death in susceptible broadleaf weeds.[2] The development of novel picolinic acid analogues is an active area of research, and intermediates like this compound are valuable starting materials for creating new derivatives with potentially improved efficacy or a broader weed control spectrum.
Application in Insecticide Development
The pyridine ring is a key structural feature of neonicotinoid insecticides, which are highly effective against a broad range of sucking insects. Although direct synthesis of commercial neonicotinoids from this compound is not the common route, this intermediate can be used to synthesize novel pyridine-based insecticides. Research has shown that various functionalized pyridine derivatives exhibit significant insecticidal activity against pests like aphids.[3][4] The exploration of new derivatives from intermediates such as this compound could lead to the discovery of insecticides with novel modes of action or improved safety profiles.
Application in Fungicide Development
Substituted pyridines are also important in the development of fungicides. While specific examples derived from this compound are not widely reported, the synthesis of novel pyrimidine derivatives containing an amide moiety has demonstrated significant antifungal activity against various plant pathogens.[5] The structural features of this compound make it a suitable precursor for the synthesis of a variety of heterocyclic compounds with potential fungicidal properties.
Quantitative Data
| Compound Class | Target Organism | Efficacy Metric | Value | Reference |
| Pyridine Derivatives | Cowpea aphid (Aphis craccivora) | LC50 | 0.080 - 0.385 mg/L | [3] |
| Trifluoromethyl Pyridine Derivatives | Armyworm (Mythimna separata) | LC50 | 30.8 - 38.5 mg/L | [6] |
| Trifluoromethyl Pyridine Derivatives | Diamondback moth (Plutella xylostella) | Activity | >80% at 250 mg/L | [6] |
| Pyrimidine Derivatives | Botryosphaeria dothidea | Inhibition Rate | 100% | [5] |
| Pyrimidine Derivatives | Phomopsis sp. | Inhibition Rate | 100% | [5] |
Experimental Protocols
Synthesis of this compound (General Procedure)
Synthesis of a 3-Bromo-2-chloro-4-methyl-5-nitropyridine (Analogue)
The following protocol for a closely related analogue, 3-bromo-2-chloro-4-methyl-5-nitropyridine, provides a representative experimental workflow.
Step 1: Bromination of 4-Methyl-5-nitropyridin-2-ol
-
Suspend 4-Methyl-5-nitropyridin-2-ol (104.5 g, 0.68 mol) in acetic acid (1000 mL).
-
Add bromine (208 mL, 6 eq) dropwise over 1.5 hours.
-
Stir the mixture for 5 minutes.
-
Pour the mixture into ice-water (2000 mL) and stir for 1 hour.
-
Filter the resulting suspension.
-
Wash the residue with water (3 x 100 mL).
-
Dry the solid in vacuo and strip with toluene (2 x 500 mL) and acetonitrile (500 mL) to yield 3-bromo-4-methyl-5-nitropyridin-2-ol as a yellow solid (143.8 g, 91% yield).
Step 2: Chlorination of 3-bromo-4-methyl-5-nitropyridin-2-ol
-
Suspend the product from Step 1 (133.1 g, 0.57 mol) in acetonitrile (800 mL).
-
Add POCl3 (85.2 mL, 1.6 eq) dropwise.
-
Heat the reaction mixture at 75 °C for 19 hours.
-
Allow the mixture to cool and pour it into ice-water (3000 mL).
-
Isolate the precipitate by filtration.
-
Wash the residue with water (2 x 250 mL).
-
Dry the solid in vacuo and strip with toluene (2 x 500 mL) and propionitrile (200 mL) at 60 °C.
-
The resulting brown oil solidifies upon cooling to yield the title compound, 3-bromo-2-chloro-4-methyl-5-nitropyridine (126.6 g, 88% yield).
Visualizations
Logical Relationship in Agrochemical Development
Caption: Workflow for agrochemical discovery using the target intermediate.
Potential Signaling Pathway for Derived Herbicides (Synthetic Auxin Mimics)
Caption: Mechanism of action for synthetic auxin herbicides.
References
- 1. 3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine [myskinrecipes.com]
- 2. howplantswork.wordpress.com [howplantswork.wordpress.com]
- 3. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 3-Bromo-6-chloro-2-methyl-5-nitropyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-chloro-2-methyl-5-nitropyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two distinct halogen atoms (bromine and chlorine), a nitro group, and a methyl group on the pyridine core, offers multiple reactive sites for a variety of chemical transformations. This allows for the strategic and regioselective introduction of diverse functionalities, making it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.[1][2] The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the chloro and bromo substituents towards nucleophilic substitution, while the bromine atom also provides a handle for various palladium-catalyzed cross-coupling reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 186413-75-2 | [3][4] |
| Molecular Formula | C₆H₄BrClN₂O₂ | [3][4] |
| Molecular Weight | 251.46 g/mol | [3] |
| IUPAC Name | 5-bromo-2-chloro-6-methyl-3-nitropyridine | [3] |
| Appearance | Colorless or slightly yellow crystalline solid | [1] |
| Melting Point | 148-152 °C | [1] |
| Solubility | Good solubility in organic solvents, low solubility in water. | [1] |
Applications in Organic Synthesis
This compound is a valuable precursor for the synthesis of a wide range of substituted pyridines. The differential reactivity of the chloro and bromo substituents, along with the potential for transformation of the nitro group, allows for a stepwise and controlled elaboration of the pyridine core.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution due to the presence of the adjacent nitrogen atom and the electron-withdrawing nitro group. This allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols, at this position.
Conceptual Workflow for Nucleophilic Aromatic Substitution:
Caption: General workflow for SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position can be utilized in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, vinyl, and alkynyl groups at this position.
Conceptual Workflow for Suzuki Coupling:
References
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3-Bromo-6-chloro-2-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 3-Bromo-6-chloro-2-methyl-5-nitropyridine. This highly functionalized pyridine derivative is a valuable building block in medicinal chemistry and materials science. The presence of multiple reactive sites (a bromine and a chlorine atom) and directing groups (methyl and nitro groups) allows for selective and diverse chemical transformations.
Palladium-catalyzed reactions are fundamental tools for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.[1] The protocols outlined below are based on established methodologies for structurally similar substituted pyridines and serve as a comprehensive guide for laboratory execution.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[2][3] For this compound, the bromine at the 3-position is expected to be more reactive than the chlorine at the 6-position in typical palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.
Application Notes:
The Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids or esters can generate a library of novel biaryl and heteroaryl-substituted nitropyridines. These products are of significant interest in drug discovery as potential scaffolds for kinase inhibitors, anti-inflammatory agents, and other therapeutic targets. The electron-withdrawing nitro group can enhance the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst.
Comparative Reaction Conditions for Suzuki-Miyaura Coupling:
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives, which can be adapted for this compound.
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88-96 |
Data adapted from protocols for structurally similar bromopyridines.[4]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Anhydrous toluene (10 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in anhydrous toluene under an inert atmosphere.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling Experimental Workflow
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[5][6] This reaction provides a means to introduce alkenyl substituents onto the pyridine ring.
Application Notes:
The Heck reaction with this compound can be employed to synthesize styrenyl and other vinyl-substituted nitropyridines. These compounds can serve as precursors for more complex structures and are of interest in materials science for the development of organic electronics and dyes. The regioselectivity of the addition to the alkene is a key consideration in this reaction.
Comparative Reaction Conditions for Heck Reaction:
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 24 | 75-85 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 18 | 80-90 |
| 3 | 1-Octene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | NaOAc (2.5) | DMA | 120 | 20 | 70-80 |
Data adapted from protocols for structurally similar bromopyridines.[4]
Detailed Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
In a sealed tube, combine this compound, palladium acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous DMF, the alkene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 100 °C with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentrate the organic layer and purify the residue by column chromatography.
Generalized Heck Reaction Catalytic Cycle
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.[7][8]
Application Notes:
This reaction is highly valuable for introducing alkynyl moieties onto the pyridine core of this compound. The resulting alkynylpyridines are versatile intermediates that can undergo further transformations such as cycloadditions, reductions, or serve as building blocks for conjugated materials and pharmaceuticals.
Comparative Reaction Conditions for Sonogashira Coupling:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 6 | 88-95 |
| 2 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | i-Pr₂NH (3) | DMF | 80 | 8 | 85-92 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (3) | Toluene | 70 | 12 | 90-98 |
Data adapted from protocols for structurally similar bromopyridines.[4]
Detailed Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
Procedure:
-
To a Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at 65 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a short pad of silica gel, washing with diethyl ether.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[9][10]
Application Notes:
This reaction allows for the introduction of a wide range of primary and secondary amines at the 3-position of the pyridine ring. The resulting 3-amino-6-chloro-2-methyl-5-nitropyridine derivatives are valuable intermediates for the synthesis of biologically active compounds, including those with applications in oncology and neuroscience.
Comparative Reaction Conditions for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (8) | LiHMDS (2.5) | THF | 65 | 16 | 40-60 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu (2) | Toluene | 100 | 12 | 70-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₂CO₃ (2.5) | 1,4-Dioxane | 110 | 18 | 65-80 |
Data adapted from protocols for structurally similar halo-aminopyridines.[11]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
XPhos (0.08 mmol, 8 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 2.5 mmol, 2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ and XPhos to an oven-dried Schlenk tube.
-
Add anhydrous THF and stir for 10 minutes to form the active catalyst.
-
In a separate flask, dissolve this compound and the amine in THF.
-
Add the substrate solution to the catalyst solution.
-
Add LiHMDS to the reaction mixture.
-
Seal the tube and heat at 65 °C with stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Suzuki coupling reaction yield with 3-Bromo-6-chloro-2-methyl-5-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling reaction with 3-Bromo-6-chloro-2-methyl-5-nitropyridine. The information is designed to address specific challenges encountered during experimental work with this electron-deficient and sterically hindered substrate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in a Suzuki coupling reaction?
A1: The primary challenges stem from the substrate's unique structure:
-
Steric Hindrance: The methyl group at the 2-position and the chloro group at the 6-position create significant steric bulk around the reactive C-Br bond at the 3-position. This can impede all steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1]
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to deactivation or reduced catalytic activity.[1][2]
-
Reactivity of Halides: While the C-Br bond is significantly more reactive than the C-Cl bond, achieving high selectivity can be challenging under harsh conditions. The strong electron-withdrawing effect of the nitro group activates the C-Br bond for oxidative addition.[3][4]
Q2: Which halide, bromide or chloride, is expected to react selectively?
A2: The C-Br bond should react selectively over the C-Cl bond. The general order of reactivity for aryl halides in the oxidative addition step of the Suzuki coupling is I > Br > OTf >> Cl.[4][5] To maintain this selectivity, it is crucial to use optimized conditions that are mild enough to avoid activating the more resilient C-Cl bond. Aryl chlorides typically require more forcing conditions, such as higher temperatures and specialized, highly active catalyst systems, to react.[6][7]
Q3: Why is an inert atmosphere crucial for this reaction?
A3: The active Pd(0) catalyst is highly sensitive to oxygen.[6] Oxygen can oxidize the Pd(0) to Pd(II), rendering it inactive in the catalytic cycle. It can also promote the undesirable homocoupling of the boronic acid reagent, which complicates purification and reduces the yield of the desired product.[2] Therefore, thoroughly degassing solvents and maintaining an inert nitrogen or argon atmosphere throughout the setup and reaction is critical for success.[2]
Q4: Can the boronic acid or ester choice affect the reaction outcome?
A4: Yes. While standard boronic acids are common, they can be prone to decomposition, especially under the reaction conditions, through a process called protodeboronation.[8] For challenging couplings, more robust boron reagents like boronic acid pinacol esters (Bpin) or potassium aryltrifluoroborates are often used.[3][9] These reagents can be more stable and may lead to more consistent and higher yields.[9]
Troubleshooting Guide
Problem 1: Low to No Yield/Conversion
Q: My reaction shows no product formation, or the conversion of the starting material is very low. What are the potential causes and solutions?
A: This is a common issue that can usually be traced back to the catalyst, reaction conditions, or reagents.
| Potential Cause | Troubleshooting & Optimization Steps |
| Inactive Catalyst System | The combination of the palladium precatalyst and ligand is the most critical factor for sterically hindered substrates.[1] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][6] These promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species necessary for the reaction. |
| Suboptimal Base | The base is crucial for the transmetalation step.[6] A weak or insoluble base will halt the catalytic cycle. Solution: For challenging substrates, stronger bases are often required. Screen bases like K₃PO₄, Cs₂CO₃, and K₂CO₃. The choice of base and solvent are often linked.[4] |
| Inappropriate Temperature | The oxidative addition step for hindered substrates can be slow and may require thermal energy. Solution: Reactions are often run at elevated temperatures, typically between 80-110 °C.[6] If you see no reaction at a lower temperature, incrementally increase it. A temperature of 80 °C is often a good starting point.[10] |
| Oxygen Contamination | The active Pd(0) catalyst is readily deactivated by oxygen.[6] Solution: Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[6] The reaction vessel must be purged and kept under an inert atmosphere. |
| Poor Reagent Quality | Old boronic acids can degrade, and solvents may contain peroxides (especially THF and dioxane) that kill the catalyst.[11] Solution: Use freshly purchased or purified reagents. Test solvents for peroxides and distill them if necessary.[11] |
Problem 2: Formation of Significant Side Products
Q: My reaction produces the desired product, but I'm observing significant impurities. How can I identify and minimize them?
A: Side reactions are common in Suzuki couplings. The three most prevalent are protodeboronation, homocoupling, and dehalogenation.
| Side Product | Identification & Minimization Strategy |
| Protodeboronation | Identification: The corresponding arene byproduct from the boronic acid (Ar-H instead of Ar-B(OH)₂). Cause: Hydrolysis of the C-B bond, often promoted by excessive water, high temperatures, or a very strong base.[8] Minimization: • Use a more stable boron reagent like a pinacol ester (Bpin) or a trifluoroborate salt.[9]• Employ anhydrous solvents or carefully control the amount of water.[2]• Use milder bases like K₂CO₃ or NaHCO₃ if compatible with the reaction.[2] |
| Homocoupling | Identification: A biaryl product derived from two molecules of the boronic acid coupling together (Ar-Ar). Cause: This is primarily caused by the presence of oxygen.[2] Minimization: • Ensure rigorous degassing of all reagents and solvents and maintain a strict inert atmosphere.[2]• The choice of a bulky ligand can also sterically suppress this unwanted pathway.[2] |
| Dehalogenation | Identification: The starting material, this compound, is converted to 6-chloro-2-methyl-5-nitropyridine (loss of Br, gain of H). Cause: A palladium-hydride (Pd-H) species, which can be formed from reactions with the base, solvent (e.g., alcohols), or water, causes reduction instead of coupling.[5] Minimization: • Screen different bases; avoid strong alkoxide bases if this is a major issue.[5]• Use aprotic solvents like dioxane, THF, or toluene.[5]• Optimize the reaction temperature; sometimes lower temperatures can disfavor this pathway. |
Reaction Parameter Optimization Data
The following tables summarize recommended starting points for optimizing the Suzuki coupling of this compound.
Table 1: Recommended Catalyst & Ligand Systems
| Catalyst (mol%) | Ligand (mol%) | System Characteristics & Recommendations |
| Pd₂(dba)₃ (1-2%) | SPhos or XPhos (2-4%) | A highly active and versatile system, excellent for sterically hindered and electron-deficient substrates. Often the first choice for challenging couplings.[6] |
| Pd(OAc)₂ (1-2%) | RuPhos or SPhos (2-4%) | Another robust system. Pd(OAc)₂ is an air-stable precatalyst that is reduced in situ. Good for challenging chlorides, indicating high activity.[6] |
| XPhos Pd G3 (1-2%) | (Pre-formed complex) | A highly active and air-stable precatalyst that reliably forms the active Pd(0) species. Excellent for difficult substrates and high-throughput screening.[12] |
| PdCl₂(dppf) (2-5%) | (Pre-formed complex) | A common and robust precatalyst, though it may require higher temperatures and can be less effective for extremely hindered substrates compared to Buchwald systems.[6] |
Table 2: Base and Solvent Combinations
| Base (Equivalents) | Solvent System | Comments |
| K₃PO₄ (2-3 eq.) | Dioxane/H₂O (e.g., 10:1) | A very common and effective combination for difficult couplings. The water is often necessary for the base to function effectively.[6][13] |
| Cs₂CO₃ (2-3 eq.) | Dioxane or THF | Cesium carbonate is a strong base that is often effective when others fail, particularly for heteroaromatic substrates. Can often be run under anhydrous conditions.[9] |
| K₂CO₃ (2-3 eq.) | Toluene/H₂O or DMF/H₂O | A standard, cost-effective choice. It may be less effective for this specific hindered substrate but is worth screening.[11][14] |
Table 3: Temperature and Concentration Ranges
| Parameter | Recommended Range | Rationale |
| Temperature | 80 - 120 °C | Sterically hindered substrates often require higher temperatures to overcome the activation energy for oxidative addition and other steps.[10][15] Start screening around 80-100 °C. |
| Concentration | 0.1 - 0.5 M | This range typically provides a good balance between reaction rate and solubility. Very low concentrations can slow the reaction, while very high concentrations can lead to solubility issues and side reactions.[6][12] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol is a general starting point and should be optimized for the specific boronic acid being used.
-
Glassware Preparation: Oven-dry all glassware (e.g., a Schlenk flask or microwave vial) and a magnetic stir bar. Allow to cool to room temperature under vacuum or in a desiccator.
-
Reagent Addition: To the reaction vessel, add this compound (1.0 equiv), the arylboronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2-3 equiv).[6]
-
Inert Atmosphere: Seal the vessel with a rubber septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst and the ligand (or the pre-formed catalyst complex, e.g., XPhos Pd G3, 1-5 mol%).[12]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration with respect to the limiting reagent should be between 0.1 M and 0.5 M.[6][12]
-
Reaction: Place the vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C) and stir vigorously.[6]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.[12]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Wash it sequentially with water and then with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[12]
Visual Guides & Workflows
Suzuki Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: Decision workflow for troubleshooting low-yielding Suzuki coupling reactions.
Experimental Setup Workflow
Caption: Step-by-step workflow for setting up a Suzuki coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Identifying common side reactions with 3-Bromo-6-chloro-2-methyl-5-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-6-chloro-2-methyl-5-nitropyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The primary reactive sites on this molecule are the carbon atoms attached to the bromine and chlorine atoms. The pyridine ring is activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group, particularly at the positions ortho and para to it (C6-Cl and C2-CH₃). In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond.
Q2: In a Suzuki-Miyaura cross-coupling reaction, which halogen is expected to react first?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > Cl.[1] Therefore, the carbon-bromine bond at the 3-position is expected to be significantly more reactive and undergo coupling preferentially over the carbon-chlorine bond at the 6-position.[2][3] This allows for selective functionalization at the C-Br position. However, the choice of palladium catalyst and ligands can sometimes influence and even reverse this selectivity.[4]
Q3: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A3: The most common side reactions include:
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid reagent, replacing it with a C-H bond. This is particularly problematic with heteroaryl boronic acids.[5]
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the pyridine substrate can occur.
-
Reaction at the C-Cl position: While less reactive, the C-Cl bond can also undergo coupling, leading to di-substituted products or a mixture of mono-substituted isomers.
-
Reduction of the nitro group: Depending on the reaction conditions and the presence of reducing agents, the nitro group may be reduced to an amino group or other intermediates.
Q4: For nucleophilic aromatic substitution (SNAr) reactions, which halogen is more likely to be displaced?
A4: The 6-chloro position is ortho to the activating nitro group, while the 3-bromo position is meta. Nucleophilic aromatic substitution is most efficient at positions ortho and para to strong electron-withdrawing groups. Therefore, the chlorine atom at the 6-position is expected to be more susceptible to nucleophilic attack than the bromine atom at the 3-position. However, some studies on dihalopyridines have shown that nucleophilic substitutions can sometimes be unselective, yielding mixtures of products.[2]
Q5: Can the nitro group itself be involved in side reactions?
A5: Yes, the nitro group is susceptible to reduction under certain conditions. Catalytic hydrogenation (e.g., with H₂/Pd/C) or reduction with metals in an acidic medium can reduce the nitro group to an amine. This can be an intended transformation or an undesired side reaction depending on the desired product.
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling Reactions
Issue 1.1: Low yield of the desired mono-coupled product at the C-Br position.
| Potential Cause | Troubleshooting Steps |
| Protodeboronation of the boronic acid. | - Use anhydrous solvents and reagents. - Use a stronger base (e.g., Cs₂CO₃, K₃PO₄). - Use a 2-coordinate palladium catalyst. - Consider using boronate esters (e.g., MIDA boronates) which release the boronic acid slowly. |
| Homocoupling of reagents. | - Ensure thorough degassing of the reaction mixture to remove oxygen. - Use a lower catalyst loading. - Add the boronic acid slowly to the reaction mixture. |
| Catalyst deactivation. | - Use phosphine ligands that are resistant to oxidation. - Ensure an inert atmosphere (N₂ or Ar) is maintained throughout the reaction. |
| Reaction at the C-Cl position. | - Lower the reaction temperature. - Use a catalyst system known for high selectivity for C-Br bonds (e.g., Pd(PPh₃)₄). |
Issue 1.2: Formation of a significant amount of di-substituted product.
| Potential Cause | Troubleshooting Steps |
| High reactivity of the C-Cl bond under the reaction conditions. | - Reduce the reaction temperature and time. - Use a less active catalyst. - Use a stoichiometric amount of the boronic acid. |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Issue 2.1: Low yield of the desired substitution product at the C-Cl position.
| Potential Cause | Troubleshooting Steps |
| Insufficient activation of the pyridine ring. | - Ensure a strong electron-withdrawing group (like the nitro group) is present. - Use a more polar aprotic solvent (e.g., DMSO, DMF) to facilitate the formation of the Meisenheimer complex. |
| Poor nucleophile. | - Use a stronger nucleophile. - Increase the concentration of the nucleophile. |
| Reaction temperature is too low. | - Gradually increase the reaction temperature while monitoring for side product formation. |
Issue 2.2: Formation of a mixture of substitution products (at both C-Cl and C-Br).
| Potential Cause | Troubleshooting Steps |
| Competitive reaction at the C-Br position. | - Lower the reaction temperature to favor the more activated C-Cl position. - Use a bulkier nucleophile which may show greater selectivity for the less sterically hindered position. |
General Issues
Issue 3.1: Presence of an unexpected product corresponding to the reduction of the nitro group.
| Potential Cause | Troubleshooting Steps |
| Unintentional presence of a reducing agent. | - Scrutinize all reagents and solvents for potential contaminants. - Avoid using reagents that can act as reducing agents if the nitro group is to be preserved. |
| Reaction conditions favor reduction. | - If using catalytic hydrogenation for another purpose, consider alternative non-reducing reaction pathways. |
Data Presentation
The following table summarizes typical conditions for achieving selective Suzuki-Miyaura coupling at the C-Br position of bromo-chloro-pyridines, based on literature for analogous compounds.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield of Mono-Bromo-Coupling (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12-18 | 75-85 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 16-20 | 80-95 |
| PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 85-100 | 4-12 | 80-90 |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v), to the flask.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Reaction: Heat the mixture to 80-100°C and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Cross-Coupling Reactions with 3-Bromo-6-chloro-2-methyl-5-nitropyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-6-chloro-2-methyl-5-nitropyridine in cross-coupling reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges with this substrate arise from its electronic and structural properties:
-
High Electron Deficiency: The presence of both a nitro group and a chlorine atom makes the pyridine ring highly electron-deficient. While this can enhance the rate of oxidative addition (often the rate-determining step), it can also influence subsequent steps in the catalytic cycle.
-
Potential for Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This is a common issue with pyridine-containing substrates.[1]
-
Chemoselectivity: With two different halogen atoms (bromine and chlorine), there is a potential for competitive reaction at the C-Cl bond, although the C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions.[2]
-
Steric Hindrance: The methyl group at the 2-position can introduce steric hindrance around the reacting C-Br bond, which may require careful selection of ligands to achieve optimal catalyst performance.
Q2: Which cross-coupling reaction is most likely to be successful with this substrate?
A2: Given the high reactivity of the C-Br bond, which is further activated by the electron-withdrawing nitro group, several cross-coupling reactions can be successful. The choice depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters, this is a robust and widely used method. The high reactivity of the substrate should favor this reaction.
-
Buchwald-Hartwig Amination: For C-N bond formation, this is a powerful tool. The electron-deficient nature of the pyridine ring makes it an excellent electrophile for this transformation.
-
Sonogashira Coupling: For coupling with terminal alkynes, the high reactivity of the C-Br bond is advantageous. Copper-free conditions are often preferred to minimize side reactions.
-
Heck Coupling: For C-C bond formation with alkenes, the electron-deficient nature of the substrate can promote the reaction.
-
Stille Coupling: This reaction with organostannanes is also a viable option due to its tolerance of a wide range of functional groups.[3][4]
Q3: How can I minimize catalyst inhibition by the pyridine nitrogen?
A3: Catalyst inhibition can be mitigated by:
-
Using Bulky Ligands: Sterically hindered phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig groups, can shield the palladium center and prevent coordination of the pyridine nitrogen.[5][6]
-
Optimizing Ligand-to-Metal Ratio: A slightly higher ligand-to-metal ratio can sometimes help to keep the catalyst in its active form.
Troubleshooting Guides
Low or No Yield
This is a common issue that can be addressed by systematically evaluating the reaction components and conditions.
Caption: A logical workflow to diagnose and resolve low-yield cross-coupling reactions.
Poor Chemoselectivity (Reaction at the C-Cl Bond)
While the C-Br bond is significantly more reactive, reaction at the C-Cl bond can occur under certain conditions.
Caption: Strategies to improve the selectivity of the cross-coupling reaction at the C-Br bond.
Data Presentation: Reaction Conditions for Similar Substrates
While specific data for this compound is limited in the literature, the following tables provide a summary of successful reaction conditions for structurally related, electron-deficient bromopyridines. These can serve as excellent starting points for your optimization.
Table 1: Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Entry | Bromopyridine Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 3-Bromo-2-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 18 | 75-85 | [7] |
| 2 | 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ | Toluene | 100 | 18 | - | [7] |
| 3 | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O (~4:1) | 85-95 | >15 | Moderate to Good | [8] |
| 4 | 2,6-Dichloro-3-nitropyridine | Arylboronic acids | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
Table 2: Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Entry | Bromopyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS | Toluene | 65 | 16 | 76 | [9] |
| 2 | 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst (4) | - | LiHMDS | Toluene | 65 | 12 | 78 | [9] |
| 3 | 5-Bromo-2-chloropyridine | Various amines | Not specified | Bulky phosphines | Not specified | Not specified | Not specified | Not specified | Not specified | [10] |
Table 3: Sonogashira Coupling of Halogenated Pyridines
| Entry | Halopyridine Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 16 | 85 (mono-alkynylated) | [9] |
| 2 | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | rt | 2 | 92 | [10] |
Experimental Protocols
The following are generalized experimental protocols adapted from literature for similar substrates. They should be optimized for this compound.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and, if required, the ligand under a positive flow of inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., a G3-precatalyst, 0.02 mmol), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried vial.
-
Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 4 mL).
-
Reaction: Seal the vial and heat to the desired temperature (e.g., 80-110 °C). Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the mixture with a suitable solvent and filter through a pad of celite. Concentrate the filtrate and purify by column chromatography.
Concluding Remarks
Successfully performing cross-coupling reactions with the highly functionalized substrate this compound requires careful consideration of the catalyst system, base, and solvent. Due to the electron-deficient nature of the pyridine ring, oxidative addition is generally favorable. The primary challenges lie in preventing catalyst inhibition and ensuring high chemoselectivity. By starting with the conditions outlined in this guide and systematically optimizing the reaction parameters, researchers can significantly improve the yield and efficiency of their cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 8. Palladium-Catalyzed Cross-Coupling of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Stability and degradation pathways of 3-Bromo-6-chloro-2-methyl-5-nitropyridine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-6-chloro-2-methyl-5-nitropyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Specific stability and degradation data for this compound is limited in publicly available literature. The information provided here is based on the known reactivity of related halopyridines and nitropyridines, as well as general principles of organic chemistry and forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound under typical reaction conditions?
A1: Based on its structure, the primary degradation pathways for this compound are expected to be:
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group and the halogen substituents. The chlorine and bromine atoms can be displaced by various nucleophiles (e.g., water, alcohols, amines, thiols). The chlorine at the 6-position is generally more susceptible to substitution than the bromine at the 3-position due to the electronic effects of the nitrogen atom in the pyridine ring.
-
Hydrolysis: Under aqueous acidic or basic conditions, the chloro and bromo substituents can be hydrolyzed to hydroxyl groups. The nitro group can also be susceptible to hydrolysis under harsh conditions.
-
Photodegradation: Aromatic nitro compounds are often sensitive to UV light, which can lead to complex degradation pathways, including reduction of the nitro group or cleavage of the carbon-halogen bonds.[1]
-
Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The initial steps could involve the loss of the nitro group or cleavage of the carbon-halogen bonds.[2]
Q2: How should this compound be stored to ensure its stability?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. It should be kept in a tightly sealed container to protect it from moisture and light. Inert atmosphere storage (e.g., under nitrogen or argon) is recommended to prevent potential oxidative degradation.
Q3: What are the likely impurities that could be present in a sample of this compound?
A3: Potential impurities could arise from the synthesis process. Common synthetic routes may involve the nitration and halogenation of a picoline precursor. Therefore, potential impurities could include:
-
Isomers with different substitution patterns.
-
Starting materials that were not fully reacted.
-
Byproducts from side reactions, such as over-halogenation or incomplete nitration.
-
Hydrolyzed byproducts if the compound has been exposed to moisture.
Troubleshooting Guides
Issue 1: Low or no yield in a nucleophilic substitution reaction.
| Possible Cause | Troubleshooting Step |
| Low reactivity of the nucleophile | Increase the reaction temperature or use a stronger, less sterically hindered nucleophile. |
| Poor solvent choice | Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to facilitate the SNAr reaction. |
| Presence of moisture | Ensure all reagents and solvents are anhydrous, as water can compete as a nucleophile. |
| Incorrect base | If the reaction requires a base, ensure it is strong enough to deprotonate the nucleophile but not so strong that it causes side reactions with the substrate. Non-nucleophilic bases like DBU or DIPEA can be considered. |
| Degradation of the starting material | Check the purity of the this compound starting material by HPLC or NMR. |
Issue 2: Formation of multiple unexpected byproducts.
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too high | Lower the reaction temperature to improve selectivity and reduce the formation of thermal degradation products. |
| Reaction time is too long | Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed to avoid further degradation of the product. |
| Presence of light | Protect the reaction from light, especially if using a photo-sensitive nucleophile or if the reaction is run over a long period. |
| Hydrolysis | Ensure anhydrous conditions to prevent the formation of hydroxylated byproducts. |
| Reaction with solvent | Ensure the solvent is inert under the reaction conditions. For example, some solvents can act as nucleophiles at high temperatures. |
Issue 3: Difficulty in purifying the product.
| Possible Cause | Troubleshooting Step |
| Product is unstable on silica gel | Consider using a different purification method such as recrystallization or preparative HPLC with a suitable column and mobile phase. Alumina chromatography can also be an alternative. |
| Product co-elutes with starting material or byproducts | Optimize the chromatography conditions (e.g., solvent gradient, column type) to improve separation. |
| Product is thermally labile | Avoid high temperatures during solvent removal (rotoevaporation). Use a high-vacuum pump at a lower temperature if necessary. |
Data Presentation
Table 1: Summary of Forced Degradation Studies (Hypothetical Data)
| Stress Condition | Reagent/Parameter | Time | Temperature (°C) | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 | ~15% | 3-Bromo-2-methyl-5-nitro-6-pyridinol |
| Base Hydrolysis | 0.1 M NaOH | 8 h | 40 | ~20% | 3-Bromo-2-methyl-5-nitro-6-pyridinol |
| Oxidation | 3% H₂O₂ | 24 h | 25 | ~10% | N-oxide derivatives, ring-opened products |
| Thermal | Dry Heat | 48 h | 80 | ~5% | Unidentified polar impurities |
| Photochemical | UV light (254 nm) | 12 h | 25 | ~25% | Debrominated and dechlorinated species, reduced nitro group |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines.[3] Researchers should adapt these protocols based on the specific reactivity and solubility of the compound.
Protocol 1: Acid and Base Hydrolysis
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
For acid hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
For base hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis (for the acidic sample, use NaOH; for the basic sample, use HCl).
-
Analyze the samples by a stability-indicating HPLC method to determine the extent of degradation and identify the degradation products.
Protocol 2: Oxidative Degradation
-
Prepare a stock solution of the compound as described in Protocol 1.
-
Mix an aliquot of the stock solution with an equal volume of a 3% hydrogen peroxide solution.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw and analyze samples at various time points.
Protocol 3: Thermal Degradation
-
Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C).
-
For degradation in solution, prepare a solution of the compound and place it in a controlled temperature chamber.
-
Withdraw samples at various time points, dissolve the solid samples in a suitable solvent, and analyze by HPLC.
Protocol 4: Photostability Testing
-
Expose a solution of the compound (in a photostable container like a quartz cuvette) and a sample of the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1][4]
-
Keep a control sample protected from light at the same temperature.
-
Analyze the exposed and control samples at appropriate time intervals.
Mandatory Visualization
Caption: Plausible degradation pathways of this compound.
Caption: General workflow for forced degradation studies.
References
- 1. rdlaboratories.com [rdlaboratories.com]
- 2. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ema.europa.eu [ema.europa.eu]
Technical Support Center: 3-Bromo-6-chloro-2-methyl-5-nitropyridine in C-C Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with 3-Bromo-6-chloro-2-methyl-5-nitropyridine in C-C coupling reactions such as Suzuki, Stille, and Sonogashira couplings.
Troubleshooting Guide
Issue: Low or No Conversion in Suzuki-Miyaura Coupling
Question: I am observing very low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the primary causes and how can I troubleshoot this?
Answer:
Low or no product formation when using this compound can be attributed to several factors, primarily related to the electronic nature of the substrate and the specific reaction conditions. The pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to inhibition.[1] Furthermore, the presence of a nitro group, while activating the C-Br bond towards oxidative addition, can also influence side reactions.[2] A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Suzuki Coupling Yield
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Detailed Recommendations:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be sufficient.[3] For electron-deficient and sterically hindered substrates, more robust catalytic systems are often required.
-
Recommendation: Employ palladium(II) precatalysts with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to facilitate the oxidative addition step with challenging substrates.[3]
-
-
Choice of Base: The base plays a crucial role in the transmetalation step.[4] Its strength and solubility are critical.
-
Recommendation: Screen stronger, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃. Ensure the base is anhydrous and finely powdered to maximize its reactivity.
-
-
Solvent System and Temperature: The solvent must effectively dissolve all reactants and facilitate the catalytic cycle.
-
Recommendation: A mixture of a polar aprotic solvent and water, such as 1,4-dioxane/water or THF/water, is often effective.[1] Increasing the reaction temperature to 80-120 °C can help overcome the activation energy barrier. Ensure all solvents are thoroughly degassed to prevent oxidation of the active Pd(0) catalyst.[3]
-
-
Boronic Acid Quality: Boronic acids are susceptible to degradation, particularly protodeboronation.
-
Recommendation: Use fresh, high-purity boronic acid. Alternatively, consider using the corresponding boronic acid pinacol ester, which is often more stable.
-
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive on this compound in C-C coupling reactions?
A1: The Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[5][6] This is primarily due to the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step.[7] Therefore, C-C coupling will preferentially occur at the 3-position (C-Br) under standard conditions.
Q2: How does the nitro group at the 5-position affect the reactivity?
A2: The electron-withdrawing nitro group generally increases the reactivity of the C-Br bond towards oxidative addition by making the pyridine ring more electron-deficient.[2][8] This electronic effect makes the carbon atom of the C-Br bond more electrophilic and thus more susceptible to attack by the Pd(0) catalyst. While some literature suggests that nitro groups can act as pseudo-halides in certain coupling reactions, this is generally outcompeted by the much more reactive bromide.[2][9]
Q3: I am observing significant side products like homocoupling of my boronic acid. How can I minimize this?
A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.
-
Recommendation: Ensure a robust inert atmosphere (Argon or Nitrogen) is maintained throughout the reaction. Thoroughly degas all solvents and reagents before use. Using a pre-formed Pd(0) catalyst or a precatalyst that rapidly generates the active species can also minimize side reactions.
Q4: Can I perform a second coupling at the C-Cl position?
A4: Yes, it is possible to perform a second coupling at the less reactive C-Cl position after the C-Br bond has been functionalized. However, this will require more forcing reaction conditions.
-
Recommendation: For coupling at the C-Cl bond, highly active catalyst systems are necessary. This typically involves the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, often at higher temperatures and catalyst loadings.[3]
Data Summary for C-C Coupling Reactions
The following table summarizes general conditions for Suzuki-Miyaura, Stille, and Sonogashira couplings based on protocols for structurally similar substituted bromopyridines. These should be considered as starting points for optimization.
| Coupling Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-18 | 75-85[1] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16-24 | 80-95[10] | |
| Stille | Pd(PPh₃)₄ (5) | - | - | Toluene or DMF | 110 | 12-24 | 70-90[11] |
| Sonogashira | PdCl₂(PPh₃)₂ (2) | - | Et₃N (3) | THF | 25-60 | 16-24 | 80-95[10][12] |
| CuI (4) |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[1][10]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and SPhos ligand (0.04 mmol, 4 mol%).
-
Solvent Addition: Add degassed toluene (10 mL).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (20 mL) and brine (20 mL). Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
General Protocol for Sonogashira Coupling
This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[10][12]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%), and Copper(I) iodide (CuI) (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (Et₃N) (3.0 mmol, 3.0 equiv), followed by the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Catalytic Cycle for Sonogashira Coupling
Caption: Simplified catalytic cycles for Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
Best catalyst and ligand combination for 3-Bromo-6-chloro-2-methyl-5-nitropyridine Suzuki reactions
As a Senior Application Scientist, I understand that navigating the complexities of Suzuki-Miyaura cross-coupling reactions, especially with challenging substrates like 3-bromo-6-chloro-2-methyl-5-nitropyridine, requires a blend of deep mechanistic understanding and practical, field-proven strategies. This guide is structured to provide you not just with protocols, but with the rationale behind them, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
The substrate , this compound, presents several distinct challenges:
-
Multiple Halogen Sites: It possesses both a bromine and a chlorine atom. The C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond, allowing for selective coupling at the 3-position.[1]
-
Electron-Deficient Heterocycle: The presence of a pyridine nitrogen and a strong electron-withdrawing nitro group makes the aromatic ring highly electron-deficient. This generally facilitates the rate-determining oxidative addition step of the catalytic cycle.[1][2]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3] This is a primary failure mode for couplings involving pyridyl substrates.
This technical support center will address these challenges head-on through a series of frequently asked questions and detailed troubleshooting guides.
Technical Support Center: Suzuki Reactions of this compound
Frequently Asked Questions (FAQs)
Question 1: What is the best starting catalyst and ligand combination for the Suzuki coupling of this compound?
Answer: For a challenging, electron-deficient heteroaryl halide like this, a robust catalytic system is essential to overcome potential catalyst inhibition and drive the reaction to completion. The most reliable starting point involves a palladium(II) precatalyst paired with a bulky, electron-rich phosphine ligand.
-
Recommended Catalyst System: Pd(OAc)₂ with SPhos (Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl).
-
Rationale:
-
Bulky, Electron-Rich Ligands: Ligands from the Buchwald family, such as SPhos and XPhos, are designed to excel in challenging cross-couplings.[4][5] Their steric bulk promotes the final reductive elimination step and stabilizes the active monoligated Pd(0) species, while their strong electron-donating character facilitates the difficult oxidative addition to the C-Br bond.[4]
-
Overcoming Inhibition: The steric hindrance of these ligands helps prevent the pyridine nitrogen from strongly binding to and deactivating the palladium center, a common issue with less bulky ligands like PPh₃.[3]
-
Precatalyst Choice: Using a stable Pd(II) precatalyst like Pd(OAc)₂ in combination with the ligand is often more practical and reproducible than using air-sensitive Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄. The Pd(II) is reduced in situ to the active Pd(0) catalyst.[6]
-
An excellent alternative, particularly if phosphine-based systems fail, are N-Heterocyclic Carbene (NHC) ligands.
-
Alternative Catalyst System: Pd(OAc)₂ with an IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) salt.
-
Rationale: NHCs are strong σ-donors, even more so than many phosphines. This property can enhance the rate of oxidative addition.[7][8] Their steric bulk also provides stability and prevents catalyst deactivation.[9]
Question 2: My reaction has stalled or shows low conversion. What is the most likely cause and how do I fix it?
Answer: Low conversion with this substrate typically points to two main issues: catalyst deactivation or sub-optimal reaction conditions.
Troubleshooting Steps:
-
Evaluate the Ligand: If you are using a simple ligand like PPh₃, it is likely insufficient. The pyridine nitrogen is likely inhibiting your catalyst. Switch to a bulky, electron-rich biaryl phosphine (e.g., SPhos, XPhos, RuPhos) or an NHC ligand (e.g., IPr).[3][10] These are the gold standard for difficult heteroaryl couplings.[11]
-
Increase Catalyst Loading: While not ideal for process chemistry, a modest increase in catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome partial catalyst deactivation.[10]
-
Check Reaction Temperature: Electron-deficient heteroaryl bromides can sometimes require higher temperatures to achieve full conversion. If you are running the reaction at 80 °C, consider increasing it to 100-110 °C. Monitor for decomposition of your starting material or product at these higher temperatures.[12]
-
Ensure Rigorous Inert Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[10]
Question 3: I am observing significant formation of a byproduct corresponding to my boronic acid being replaced by hydrogen (protodeboronation). How can I minimize this?
Answer: Protodeboronation is a common side reaction, especially with electron-deficient heteroaryl boronic acids or when using aqueous bases.[13][14] It is catalyzed by the base and residual water.
Strategies to Minimize Protodeboronation:
-
Use a Non-Aqueous, Milder Base: The choice of base is critical. Strong aqueous bases like NaOH or high concentrations of K₂CO₃ in water can accelerate protodeboronation. The preferred base for this type of coupling is anhydrous, finely ground potassium phosphate (K₃PO₄).[15] It is strong enough to facilitate transmetalation but generally minimizes hydrolysis of the boronic acid.
-
Switch to a Boronic Ester: Boronic acid pinacol esters (Bpin) or MIDA boronates are significantly more stable towards hydrolysis than their corresponding boronic acids.[3][10] If you are coupling a particularly sensitive boronic acid, using its pinacol ester derivative is a highly effective strategy.
-
Use Anhydrous Solvents: Ensure your solvents (e.g., dioxane, toluene, or THF) are dry. While some Suzuki protocols use aqueous mixtures, minimizing water is key to preventing this side reaction.[15]
Question 4: What are the other common side reactions, and how can they be addressed?
Answer: Besides protodeboronation, you may encounter homocoupling or dehalogenation.
| Side Reaction | Description | Primary Cause | Troubleshooting Solution |
| Homocoupling | Two molecules of the boronic acid couple to form a biaryl byproduct (R-R). | Often caused by the presence of oxygen, which can promote a Pd-catalyzed oxidative coupling of the boronic acid. | Ensure thorough degassing of the reaction mixture. Use a slight excess (1.1-1.2 equiv.) of the boronic acid, but avoid a large excess.[16] |
| Dehalogenation | The bromine atom on the pyridine is replaced by a hydrogen atom. | Can be caused by hydride impurities in the solvent or base, or as a competing pathway in the catalytic cycle, especially at high temperatures. | Use high-purity, dry solvents. Avoid bases that can act as hydride sources. Optimize reaction time to avoid prolonged heating after the main reaction is complete.[10][16] |
Troubleshooting and Optimization Workflow
For a systematic approach to optimizing your reaction, a decision-tree model can be highly effective.
Caption: A workflow for troubleshooting low yields.
Recommended Experimental Protocols
Protocol 1: Standard Starting Conditions
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and finely ground, anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) and SPhos (0.044 mmol, 4.4 mol%). Add these solids to the Schlenk tube.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add degassed, anhydrous 1,4-dioxane (5 mL) via syringe.[3]
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material.
-
Work-up: After the reaction is complete (as judged by monitoring), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filter cake with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to obtain the desired coupled product.[3]
Protocol 2: Optimized Conditions for Difficult Couplings or Sensitive Boronic Acids
This protocol incorporates the use of a boronic ester and a pre-formed catalyst for maximum efficiency and reproducibility.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid pinacol ester (1.1 mmol, 1.1 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add a commercially available pre-catalyst such as SPhos Pd G3 (0.02 mmol, 2 mol%). These are air-stable and provide highly reproducible results.
-
Inert Atmosphere: Seal the tube and establish an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add degassed, anhydrous toluene (5 mL) via syringe.
-
Reaction: Heat the mixture at 110 °C with vigorous stirring for 4-12 hours.
-
Monitoring, Work-up, and Purification: Follow steps 6-9 from Protocol 1.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The generally accepted cycle involves three main stages.[17]
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine, forming a Pd(II) complex. This is often the rate-limiting step.[1]
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide. The role of the base is to form a more nucleophilic "ate" complex [R-B(OH)₃]⁻, which facilitates this transfer.[17][18]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the C-C bond of the final product and regenerating the active Pd(0) catalyst.[17]
By understanding which catalyst, ligand, and base choices influence each of these steps, you can make informed decisions to overcome common hurdles in your Suzuki-Miyaura reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Electronic nature of N-heterocyclic carbene ligands: effect on the Suzuki reaction. | Semantic Scholar [semanticscholar.org]
- 9. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Strategies to prevent hydrodehalogenation of 3-Bromo-6-chloro-2-methyl-5-nitropyridine
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the undesired hydrodehalogenation (HDH) of 3-Bromo-6-chloro-2-methyl-5-nitropyridine during chemical transformations.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: I am trying to reduce the 5-nitro group using standard catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst, Pd/C), but I am observing significant loss of the bromine atom, and sometimes the chlorine atom. What is happening and how can I prevent it?
A1: You are observing catalytic hydrodehalogenation (HDH), a common side reaction where a carbon-halogen bond is cleaved and replaced with a carbon-hydrogen bond.[1] Standard Pd/C is highly active and often promotes this undesired reaction, particularly for aryl bromides and iodides.[2] The carbon-bromine bond in your molecule is more susceptible to this reduction than the carbon-chlorine bond.[3]
Solutions:
-
Change the Catalyst: Switch from Pd/C to a catalyst less prone to causing dehalogenation. Raney Nickel is a common and effective alternative for nitro group reductions where halogens need to be preserved.[2][4] Sulfided platinum on carbon (Pt/C) is another excellent option known for its selectivity.[2]
-
Switch to a Non-Catalytic Method: Metal/acid systems are robust and highly chemoselective for nitro group reduction without affecting halogens. Recommended methods include using tin(II) chloride (SnCl₂) in a solvent like ethanol, or iron powder (Fe) with an acidic source like ammonium chloride (NH₄Cl) or acetic acid.[4][5]
-
Use a Controlled Catalytic System: A combination of Pd/C with hydrazine hydrate as a hydrogen source can selectively reduce the nitro group if the reaction is performed at room temperature.[6][7] Be aware that heating this system can lead to dehalogenation.
Q2: I am attempting a cross-coupling reaction (e.g., Suzuki, Heck) at the 3-bromo position, but my starting material is being consumed by hydrodehalogenation, leading to low yields. What adjustments should I make?
A2: Hydrodehalogenation is a frequent competing pathway in palladium-catalyzed cross-coupling reactions.[1] It is often caused by the formation of a palladium-hydride (Pd-H) species which reductively eliminates to form the dehalogenated byproduct.[3]
Solutions:
-
Modify Reaction Conditions:
-
Solvent Choice: Avoid protic solvents like alcohols or coordinating solvents like DMF which can act as hydride sources. Switch to non-polar aprotic solvents such as toluene.[3]
-
Base Selection: Strong or amine-based bases can promote Pd-H formation. Screen weaker, non-coordinating inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3]
-
Lower the Temperature: Reducing the reaction temperature can decrease the rate of the undesired hydrodehalogenation pathway.[3]
-
-
Optimize the Catalyst System:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands can accelerate the desired reductive elimination of the cross-coupled product, outcompeting the hydrodehalogenation pathway.
-
Hydride Scavengers: In some cases, adding a stoichiometric amount of a hydride scavenger can be effective, although this requires careful screening.
-
Frequently Asked Questions (FAQs)
Q: What is hydrodehalogenation (HDH)?
A: Hydrodehalogenation is a chemical reaction, often an undesired side reaction, in which a carbon-halogen bond is cleaved and replaced by a carbon-hydrogen bond.[8] In the context of catalytic reactions, it is also referred to as reductive dehalogenation.[8] This leads to the formation of byproducts, reducing the yield of the desired halogenated compound and complicating purification.[3]
Q: On this compound, which halogen is more susceptible to removal?
A: The bromine atom at the 3-position is significantly more susceptible to hydrodehalogenation than the chlorine atom at the 6-position. The reactivity of carbon-halogen bonds towards reductive cleavage generally follows the order: C-I > C-Br > C-Cl > C-F.[3]
Q: How do the other groups on the pyridine ring (nitro, methyl) influence hydrodehalogenation?
A: The electronic properties of the ring substituents play a crucial role. The 5-nitro group is strongly electron-withdrawing, which significantly influences the reactivity of the entire pyridine ring. The 2-methyl group is electron-donating. While general rules suggest electron-rich halides are more susceptible to HDH, the complex interplay of these substituents with the pyridine nitrogen requires that reaction conditions be carefully optimized on a case-by-case basis.[3][9]
Q: What are the most reliable methods to reduce the nitro group while guaranteeing the preservation of both bromine and chlorine?
A: For maximum security against HDH, stoichiometric metal/acid reductions are the most reliable. Methods using SnCl₂ or Fe/NH₄Cl are highly chemoselective for the nitro group and do not typically cause dehalogenation.[2] These methods are preferable to catalytic hydrogenation when complete halogen preservation is critical.
Data Presentation
Table 1: Comparison of Nitro Group Reduction Methods for Halogenated Pyridines
| Method / Reagents | Typical Conditions | Selectivity (Halogen Preservation) | Advantages | Disadvantages |
| H₂ / Pd/C | H₂ gas (1 atm or higher), MeOH/EtOH, RT | Poor to Moderate | High reaction speed, clean byproducts (H₂O).[5] | Prone to causing hydrodehalogenation, especially of C-Br bonds.[2] |
| H₂ / Raney Ni | H₂ gas, EtOH, RT | Good to Excellent | Good alternative to Pd/C for preserving halogens.[2][4] | Pyrophoric catalyst requires careful handling; may reduce other functional groups. |
| Fe / NH₄Cl or HCl | Fe powder, NH₄Cl(aq) or HCl, EtOH/H₂O, Reflux | Excellent | Inexpensive, robust, and highly chemoselective for the nitro group.[4][5] | Requires acidic conditions; workup can be cumbersome to remove iron salts.[5] |
| SnCl₂·2H₂O | EtOH or EtOAc, Reflux | Excellent | Mild, highly chemoselective, and tolerates many functional groups.[2] | Stoichiometric amounts of tin salts are generated as waste.[5] |
| N₂H₄·H₂O / Pd/C | Hydrazine hydrate, MeOH, Room Temperature | Good (at RT) | Avoids high-pressure H₂ gas; tunable selectivity.[6][7] | Selectivity is temperature-dependent; dehalogenation occurs at elevated temperatures.[6] |
Experimental Protocols
Protocol 1: Selective Nitro Reduction using Tin(II) Chloride (SnCl₂)
This protocol is designed for the chemoselective reduction of the nitro group without affecting the bromo or chloro substituents.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add ethanol (approx. 10-20 mL per gram of starting material) to dissolve the substrate. To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in one portion.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-Bromo-6-chloro-2-methylpyridin-5-amine. Purify further by column chromatography if necessary.
Protocol 2: Selective Nitro Reduction using Iron/Ammonium Chloride
This protocol provides a cost-effective and highly selective method for nitro group reduction.
-
Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq), iron powder (Fe, 5.0-7.0 eq), and ammonium chloride (NH₄Cl, 5.0-7.0 eq).
-
Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 ratio, 10-20 mL per gram of starting material).
-
Reaction: Heat the suspension to reflux (approx. 80-90 °C). The reaction is often vigorous initially. Monitor by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Workup: Cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by extraction and/or column chromatography to yield 3-Bromo-6-chloro-2-methylpyridin-5-amine.
Visualizations
Below are diagrams illustrating key decision-making processes and reaction pathways.
References
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Influence of solvent and base selection on 3-Bromo-6-chloro-2-methyl-5-nitropyridine reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-6-chloro-2-methyl-5-nitropyridine. The information is designed to help navigate the complexities of solvent and base selection to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The primary reactive sites are the carbon atoms attached to the bromine and chlorine substituents. The electron-withdrawing nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). The C-Br and C-Cl bonds are also susceptible to palladium-catalyzed cross-coupling reactions.
Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl.[1] Therefore, the C-Br bond at the 3-position is expected to be more reactive than the C-Cl bond at the 6-position under these conditions. This allows for selective functionalization at the 3-position by carefully controlling the reaction conditions.
Q3: How does the nitro group influence the reactivity of the pyridine ring?
A3: The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).[2][3][4] It stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby facilitating the substitution of the halogen atoms.[2][3][4]
Q4: Can I perform selective substitution of one halogen over the other?
A4: Yes, selective substitution is often achievable. For palladium-catalyzed reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination, the greater reactivity of the C-Br bond allows for selective reaction at the 3-position. For SNAr reactions, the regioselectivity is influenced by the position of the electron-withdrawing nitro group and the nature of the nucleophile.
Q5: What are the most common side reactions to be aware of?
A5: Common side reactions include:
-
Disubstitution: Reaction at both the C-Br and C-Cl positions, especially under forcing conditions.
-
Hydrodehalogenation: Removal of a halogen and its replacement with a hydrogen atom, which can be a side reaction in palladium-catalyzed couplings.
-
Catalyst deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity. The choice of appropriate ligands is crucial to mitigate this.
-
Homocoupling of boronic acids in Suzuki reactions or alkynes in Sonogashira reactions.[5]
Troubleshooting Guides
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | Ensure the use of a fresh, high-quality palladium catalyst. For challenging couplings, consider using pre-formed catalysts or catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can enhance catalyst stability and activity. |
| Inappropriate Base | The choice of base is critical. For Suzuki reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOt-Bu or LHMDS are often required.[6] The base should be strong enough to facilitate the catalytic cycle but not so strong as to cause substrate decomposition. |
| Poor Solvent Choice | The solvent must be anhydrous and capable of dissolving the reactants. Common solvents for cross-coupling reactions include toluene, dioxane, and DMF. Ensure solvents are properly dried before use. |
| Ligand Issues | The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the reaction. For electron-rich heteroaryl halides, bulky, electron-rich phosphine ligands are often necessary to promote oxidative addition and reductive elimination.[7] |
| Low Reaction Temperature | Some cross-coupling reactions, especially with less reactive chlorides, may require elevated temperatures (80-120 °C) to proceed at a reasonable rate. |
Issue 2: Poor Regioselectivity in Substitutions
| Possible Cause | Suggested Solution |
| Reaction Conditions Too Harsh | To favor monosubstitution at the more reactive C-Br position in cross-coupling reactions, use milder conditions (e.g., lower temperature, shorter reaction time, less reactive catalyst system). |
| Incorrect Reaction Type for Desired Isomer | For SNAr, the position of the activating nitro group directs the substitution. To target a different position, a different synthetic strategy, such as a palladium-catalyzed reaction, may be necessary. |
| Steric Hindrance | The methyl group at the 2-position can influence the accessibility of the adjacent C-Br bond. The choice of a sterically demanding nucleophile or coupling partner might favor reaction at the less hindered C-Cl position. |
Issue 3: Product Decomposition
| Possible Cause | Suggested Solution |
| Reaction Temperature Too High | Highly functionalized pyridine rings can be sensitive to high temperatures. Monitor the reaction progress closely and try to run it at the lowest effective temperature. |
| Strongly Basic or Nucleophilic Conditions | The nitro group can be susceptible to reduction or other side reactions under certain conditions. If using a strong base or nucleophile, consider adding it slowly at a lower temperature. |
| Presence of Oxygen | For palladium-catalyzed reactions, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and deactivation of the catalyst. |
Data Presentation
The following tables summarize representative reaction conditions for key transformations. Note that these are starting points based on reactions with analogous compounds and may require optimization for this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75-90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 18 | 80-95 |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 24 | 70-85 |
Table 2: Representative Conditions for Sonogashira Coupling
| Terminal Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 85-95 |
| 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | i-Pr₂NH | DMF | 80 | 8 | 80-90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Toluene | 70 | 12 | 90-98 |
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 12 | 80-95 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 70-85 |
| Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene | 100 | 18 | 75-90 |
Table 4: Representative Conditions for Nucleophilic Aromatic Substitution (SNAr)
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Sodium methoxide | - | Methanol | 60 | 4 | 85-95 |
| Sodium thiophenoxide | K₂CO₃ | DMF | 80 | 6 | 80-90 |
| Piperidine | Et₃N | Acetonitrile | 70 | 12 | 70-85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask under the inert atmosphere.
-
Add the anhydrous solvent system (e.g., toluene/water 4:1) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Visualizations
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Decision tree for solvent and base selection.
References
- 1. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
Validation & Comparative
Navigating Cross-Coupling Reactions: A Comparative Guide to the Efficiency of 3-Bromo-6-chloro-2-methyl-5-nitropyridine and Other Halopyridines
For researchers, scientists, and drug development professionals, the strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. Halopyridines serve as versatile building blocks in this endeavor, with their reactivity in cross-coupling reactions being a critical determinant in the design of efficient synthetic routes. This guide provides an objective comparison of the anticipated cross-coupling efficiency of 3-bromo-6-chloro-2-methyl-5-nitropyridine against a backdrop of established data for other halopyridines in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
While specific experimental data for the cross-coupling of this compound is not extensively available in the reviewed literature, its reactivity can be inferred from its structural features and by comparison with other halopyridines. The presence of both a bromine and a chlorine atom offers potential for selective cross-coupling, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions.[1] The electron-withdrawing nitro group is expected to enhance the reactivity of the pyridine ring towards oxidative addition, a key step in many cross-coupling catalytic cycles.
This guide summarizes quantitative data for the cross-coupling of various relevant halopyridines to provide a predictive framework for the reactivity of this compound and to aid in the design of effective synthetic strategies.
Data Presentation: A Comparative Overview of Halopyridine Cross-Coupling
The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the nature of the halogen, the electronic properties of the pyridine ring, and the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.[2][3] The following tables provide a comparative summary of reaction conditions and yields for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling of various brominated and chlorinated pyridines.
Table 1: Suzuki-Miyaura Coupling of Halopyridines
| Halopyridine | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | - | Moderate to Good |
| 3-Bromo-2-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 |
| 3-Bromo-2-methylpyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 92 |
| 2-Chloropyridines | Fluoroarenes | Pd/SPhos | - | PivOK | Isopropyl alcohol | - | 24 | Full Conversion |
Table 2: Sonogashira Coupling of Halopyridines
| Halopyridine | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3,5-Dibromo-2,6-dichloropyridine | Terminal Alkynes | - | - | - | - | - | - | Good |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | - |
| 3-Bromo-6-methyl-1,2,4,5-tetrazine | Terminal Alkynes | - | - | - | - | - | - | - |
Table 3: Buchwald-Hartwig Amination of Halopyridines
| Halopyridine | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ (2) | RuPhos (8) | LiHMDS | THF | 65 | 16 | High |
| 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst | - | LiHMDS | THF | 65 | 16 | 78 |
| Aryl Halides | Primary/Secondary Amines | - | - | - | - | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions adapted from literature for halopyridines, which can serve as a starting point for the development of protocols for this compound.
Representative Protocol for Suzuki-Miyaura Coupling of a Bromopyridine
This protocol is adapted from a procedure for the coupling of 5-bromo-2-methylpyridin-3-amine with an arylboronic acid.[3]
Materials:
-
5-Bromo-2-methylpyridin-3-amine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add 5-bromo-2-methylpyridin-3-amine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the 1,4-dioxane and water, and degas the mixture by bubbling the inert gas through the solution for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 85-95 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for Sonogashira Coupling of a Bromopyridine
This protocol is a general procedure for the Sonogashira coupling of a bromopyridine with a terminal alkyne.[4]
Materials:
-
Bromopyridine (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous THF (5 mL)
Procedure:
-
To a Schlenk flask, add the bromopyridine, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat as required until the reaction is complete (monitor by TLC or GC).
-
Filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for Buchwald-Hartwig Amination of a Bromopyridine
This protocol is based on the amination of 3-bromo-2-aminopyridine with an amine.[2]
Materials:
-
3-Bromo-2-aminopyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
RuPhos (0.08 mmol)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 mmol)
-
Anhydrous THF (5 mL)
Procedure:
-
To a glovebox, add Pd₂(dba)₃ and RuPhos to a vial.
-
In a separate vial, add the 3-bromo-2-aminopyridine.
-
Add THF to both vials, followed by the amine and then LiHMDS to the substrate-containing vial.
-
Transfer the catalyst solution to the substrate solution.
-
Seal the reaction vial and heat to 65 °C with stirring until the reaction is complete (monitor by GC or LC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reactions: Mechanisms and Workflow
To further aid in the understanding of these critical transformations, the following diagrams illustrate the catalytic cycles of the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as well as a general experimental workflow for a typical cross-coupling experiment.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. 3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine [myskinrecipes.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
Reactivity in Suzuki Reactions: A Comparative Guide to Bromo vs. Chloro Substituents on Nitropyridines
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules, particularly in the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals. The choice of halide on the pyridine ring, especially when further activated by a nitro group, is a critical decision that dictates reaction efficiency, cost, and scalability. This guide provides an objective comparison of the reactivity of bromo- and chloro-nitropyridines in Suzuki reactions, supported by established chemical principles and representative experimental data.
The Decisive Role of the Carbon-Halogen Bond
The fundamental difference in reactivity between bromo- and chloro-nitropyridines in palladium-catalyzed Suzuki couplings lies in the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl.[1] This trend is inversely correlated with the bond dissociation energy (BDE) of the C-X bond; the C-Br bond is weaker than the C-Cl bond.[2]
The rate-determining step in many Suzuki coupling catalytic cycles is the oxidative addition of the halo-nitropyridine to the palladium(0) catalyst.[2] A weaker C-X bond facilitates this step, allowing the reaction to proceed under milder conditions and often with higher efficiency. Consequently, bromo-nitropyridines are generally more reactive than their chloro- counterparts.
The presence of a nitro group, a strong electron-withdrawing group, enhances the reactivity of both bromo- and chloro-pyridines towards oxidative addition. This is because the electron-withdrawing nature of the nitro group makes the carbon atom of the C-X bond more electrophilic and thus more susceptible to attack by the electron-rich palladium(0) catalyst.
Quantitative Performance Comparison
While direct head-to-head comparative studies under identical conditions for a range of bromo- and chloro-nitropyridines are not extensively consolidated in the literature, the following table provides a representative comparison based on typical outcomes for Suzuki-Miyaura couplings. These illustrative data highlight the general trend of higher reactivity for the bromo-substituted compound, which often translates to higher yields under less forcing conditions.
Disclaimer: The data presented in this table are representative and compiled from typical results for similar substrates. Actual yields may vary depending on the specific substrates, catalyst system, and reaction conditions.
| Feature | Bromo-Nitropyridine | Chloro-Nitropyridine |
| Typical Substrate | 2-Bromo-5-nitropyridine | 2-Chloro-5-nitropyridine |
| Coupling Partner | Phenylboronic acid | Phenylboronic acid |
| Catalyst System | Pd(PPh₃)₄ (3-5 mol%) | Pd₂(dba)₃ (2-4 mol%) / XPhos (4-8 mol%) |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O | Toluene or 1,4-Dioxane |
| Temperature (°C) | 80 - 100 | 100 - 120 |
| Reaction Time (h) | 2 - 12 | 12 - 24 |
| Representative Yield (%) | ~85-95 | ~70-85 |
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura coupling of a bromo-nitropyridine and a chloro-nitropyridine with an arylboronic acid. Note that optimization of these conditions is often necessary for specific substrates.
Protocol 1: Suzuki Coupling of a Bromo-Nitropyridine (e.g., 2-Bromo-5-nitropyridine)
Materials:
-
2-Bromo-5-nitropyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask, add 2-bromo-5-nitropyridine, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of a Chloro-Nitropyridine (e.g., 2-Chloro-5-nitropyridine)
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask, add 2-chloro-5-nitropyridine, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
In a separate vial, pre-mix Pd₂(dba)₃ and XPhos in a small amount of the reaction solvent and add this pre-catalyst mixture to the main flask.
-
Add the degassed anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110°C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Follow the same work-up and purification procedure as described in Protocol 1.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion and Recommendations
The choice between a bromo- or chloro-nitropyridine for a Suzuki coupling reaction involves a trade-off between reactivity and cost/availability.
-
Bromo-nitropyridines are the more reactive substrates, generally providing higher yields under milder conditions and with a broader range of palladium catalysts. They are the preferred choice when mild conditions are crucial, for example, in the presence of sensitive functional groups or for substrates that are prone to degradation at higher temperatures.
-
Chloro-nitropyridines , while less reactive, are often more economical and readily available starting materials. Significant advancements in ligand design, particularly the development of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), have made the coupling of these less reactive halides increasingly feasible and efficient. For large-scale synthesis, the development of a robust process using a chloro-nitropyridine can be highly advantageous from a cost perspective.
References
A Comparative Spectroscopic Analysis of 3-Bromo-6-chloro-2-methyl-5-nitropyridine and Related Derivatives
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. This guide provides a comparative spectroscopic analysis of 3-Bromo-6-chloro-2-methyl-5-nitropyridine, a key heterocyclic intermediate, alongside two related pyridine derivatives: 3-Bromo-6-chloro-2-methylpyridine and 2-Chloro-5-nitropyridine. The following sections detail the experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a baseline for characterization and aiding in the synthesis and development of new chemical entities.
While comprehensive experimental spectroscopic data for this compound is not extensively available in public domains, this guide compiles available experimental data for its precursor and a structurally related nitropyridine. This comparative approach allows for the prediction and interpretation of the spectroscopic features of the target compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the target compound and the selected alternatives.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Predicted: Aromatic H: ~8.5-9.0 (s), Methyl H: ~2.8 (s) | Predicted: C-NO₂: ~150, C-Br: ~118, C-Cl: ~155, C-CH₃: ~160, Aromatic CH: ~145, CH₃: ~18 |
| 3-Bromo-6-chloro-2-methylpyridine | 7.74 (d, J=8.0 Hz, 1H), 7.30 (d, J=8.0 Hz, 1H), 2.55 (s, 3H) | No experimental data found. |
| 2-Chloro-5-nitropyridine | 9.35 (d, J=2.7 Hz, 1H), 8.53 (dd, J=8.9, 2.8 Hz, 1H), 7.63 (d, J=8.9 Hz, 1H) | 152.1, 145.9, 140.2, 134.1, 124.2 |
Table 2: FTIR and Mass Spectrometry Data
| Compound | FTIR (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | Predicted: ~1530 & ~1350 (NO₂), ~1600-1400 (Aromatic C=C), C-Cl, C-Br vibrations | Predicted [M]+: 250, 252, 254 (Isotopic pattern for Br and Cl) |
| 3-Bromo-6-chloro-2-methylpyridine | Key peaks expected for C-H, C=C, C-N, C-Cl, C-Br bonds. | [M]+: 205, 207, 209 (Isotopic pattern for Br and Cl) |
| 2-Chloro-5-nitropyridine | 1525, 1348 (NO₂ stretch), 1595, 1470 (Aromatic C=C), 835 (C-Cl) | [M]+: 158, 160 (Isotopic pattern for Cl) |
Table 3: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent |
| This compound | Predicted: ~270-290 nm | Methanol |
| 3-Bromo-6-chloro-2-methylpyridine | No experimental data found. | - |
| 2-Chloro-5-nitropyridine | 262 | Ethanol |
Experimental Workflow and Methodologies
The characterization of these pyridine derivatives follows a logical spectroscopic workflow.
Caption: General workflow for the spectroscopic characterization of synthesized pyridine derivatives.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Spectra were obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample was placed directly on the diamond crystal of the ATR accessory.
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was used.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
3. Mass Spectrometry (MS):
-
Sample Preparation: Samples were introduced via a direct insertion probe or after separation by gas chromatography.
-
Instrumentation: A mass spectrometer operating in electron ionization (EI) mode was used.
-
Data Acquisition: The ionization energy was set to 70 eV. Mass spectra were recorded over a mass-to-charge (m/z) range of 50-500.
4. Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Solutions of the compounds were prepared in spectroscopic grade methanol or ethanol at a concentration of approximately 10⁻⁵ M.
-
Instrumentation: A Shimadzu UV-1800 spectrophotometer was used.
-
Data Acquisition: UV-Vis absorption spectra were recorded from 200 to 400 nm in a 1 cm quartz cuvette.
Signaling Pathways and Logical Relationships
The substitution pattern on the pyridine ring significantly influences the spectroscopic properties of the molecule. The following diagram illustrates the key structural features and their expected impact on the spectroscopic data.
Caption: Influence of substituents on the spectroscopic properties of the pyridine ring.
This guide serves as a foundational resource for the spectroscopic characterization of this compound and its derivatives. The provided data and protocols can be utilized for comparative purposes in the synthesis and analysis of novel pyridine-based compounds in drug discovery and development.
Sourcing Analytical Standards for 3-Bromo-6-chloro-2-methyl-5-nitropyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, the procurement of high-purity analytical standards is a critical first step in ensuring the accuracy and reliability of experimental results. This guide provides a comparative overview of sourcing options for the analytical standard of 3-Bromo-6-chloro-2-methyl-5-nitropyridine, a key intermediate in various synthetic pathways. We present a summary of available supplier data, detailed experimental protocols for purity assessment, and a logical workflow for analytical standard qualification.
Supplier and Purity Comparison
The availability of this compound as an analytical standard varies among chemical suppliers. While many list the compound, the level of detail regarding purity and analytical characterization can differ significantly. Below is a summary of publicly available information from various vendors. It is important to note that for definitive quality assurance, requesting a batch-specific Certificate of Analysis (CoA) from the supplier is essential.
| Supplier/Platform | Grade | Purity Specification | Analytical Data Provided (Typical) |
| RPN Organics Pvt. Ltd. (via IndiaMART) | Analytical Grade | Not explicitly stated | - |
| Visa Chem Private Limited (via IndiaMART) | - | 98% | - |
| ChemicalBook | - | 99% | Varies by supplier |
| Sigma-Aldrich | AldrichCPR | No analytical data collected | Product sold "as-is" |
Note: The purity values listed are as advertised and may not reflect the actual purity of a specific batch.
Experimental Protocols for Purity Verification
To independently verify the purity of a this compound analytical standard, or to compare different batches, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantitative determination of the main component and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis scan)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Dissolve in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with acetonitrile to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area Percent method).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 50-400 amu
Sample Preparation:
-
Prepare a 1 mg/mL solution of the standard in a suitable solvent such as acetone or ethyl acetate.
-
Ensure the sample is fully dissolved.
Data Analysis: The purity is determined by the area percent of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the structure of this compound. Impurities can be identified by library searching (e.g., NIST) of their mass spectra.
Mandatory Visualizations
To aid in the decision-making process for sourcing and qualifying an analytical standard, the following diagrams illustrate key workflows and relationships.
Caption: Workflow for sourcing and qualifying an analytical standard.
Caption: Decision pathway for selecting an analytical method.
A Senior Application Scientist's Guide to the Analysis of 3-Bromo-6-chloro-2-methyl-5-nitropyridine Reaction Mixtures: A Comparative Evaluation of LC-MS and GC-MS
Abstract
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous analysis of reaction mixtures is paramount to ensuring product purity, identifying byproducts, and optimizing reaction conditions. This guide provides a comprehensive comparison of two cornerstone analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of reaction mixtures containing the highly functionalized heterocyclic compound, 3-Bromo-6-chloro-2-methyl-5-nitropyridine. Drawing upon foundational principles of analytical chemistry and extensive field experience, this document details optimized experimental protocols, explains the scientific rationale behind methodological choices, and presents a head-to-head comparison to guide researchers in selecting the most appropriate technique for their specific analytical challenges.
Introduction: The Analytical Challenge
The target molecule, this compound, is a complex pyridine derivative featuring a confluence of functional groups that present distinct analytical hurdles. Its structure incorporates:
-
Halogens (Br, Cl): These heavy atoms create a characteristic isotopic pattern in mass spectrometry, aiding in identification.[1][2]
-
A Nitro Group (-NO2): This electron-withdrawing group increases the molecule's polarity but also introduces thermal lability, a critical consideration for GC-based methods.[3][4]
-
A Pyridine Ring: A basic nitrogenous heterocycle that influences polarity and ionization behavior.[5]
-
Multiple Substituents: Leading to the potential for numerous isomeric byproducts and related impurities.
Effective analysis of its reaction mixtures requires a technique that can not only quantify the parent molecule but also separate and identify starting materials, intermediates, and process-related impurities. The choice between LC-MS and GC-MS is not arbitrary; it is dictated by the physicochemical properties of the analytes and the specific goals of the analysis, such as routine purity assessment versus comprehensive impurity profiling.[6][7][8]
The Gas Chromatography-Mass Spectrometry (GC-MS) Approach
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[6][8] Its applicability to our target molecule is contingent on the compound's ability to be volatilized without degradation.
Scientific Rationale for GC-MS
The primary appeal of GC-MS is its exceptional chromatographic resolution and the generation of highly reproducible mass spectra through Electron Ionization (EI). EI produces extensive fragmentation, creating a unique "fingerprint" for each compound that is invaluable for structural elucidation and library matching.[9][10]
However, the significant challenge is the thermal stability of the nitro-aromatic functionality. Nitro compounds can be susceptible to thermal degradation in the high temperatures of the GC inlet and column, potentially leading to inaccurate quantification and the generation of artifacts.[3][4] Therefore, the experimental design must prioritize minimizing thermal stress.
Experimental Protocol: GC-MS
Objective: To achieve separation and identification of volatile components in the reaction mixture, with a focus on minimizing thermal degradation of the target analyte.
-
Sample Preparation:
-
Dilute 1 µL of the reaction mixture in 999 µL of a suitable solvent like Ethyl Acetate or Dichloromethane.
-
Vortex thoroughly to ensure homogeneity.
-
If starting materials or expected byproducts are non-volatile, a derivatization step (e.g., silylation) may be necessary, though this adds complexity. For this initial screening, derivatization is omitted to assess the native volatility.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Column: Agilent DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (A low-polarity, robust column suitable for general-purpose screening).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
GC Method Parameters:
-
Inlet: Split/Splitless, operated in Split mode (50:1 ratio) to prevent column overload.
-
Inlet Temperature: 250°C. Causality: This temperature is a compromise. It must be high enough to ensure efficient volatilization of the analytes but low enough to minimize on-inlet degradation of the nitro group.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
Causality: A relatively low starting temperature protects thermally labile compounds. The ramp rate is chosen to provide good separation within a reasonable runtime.
-
-
Injection Volume: 1 µL.
-
-
MS Method Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-500 m/z.
-
Solvent Delay: 3 minutes.
-
Expected Outcome & Limitations
GC-MS is expected to provide excellent separation of any volatile, non-polar to moderately polar impurities, such as residual solvents or less-functionalized precursors. The resulting EI spectra will be highly informative for structural confirmation. The primary limitation will be the potential for thermal degradation of this compound, which may manifest as peak tailing, reduced response, or the appearance of degradation-product peaks.
The Liquid Chromatography-Mass Spectrometry (LC-MS) Approach
LC-MS is exceptionally versatile, accommodating a wide range of compounds, including those that are non-volatile or thermally sensitive, making it a strong candidate for this analysis.[6][9][11]
Scientific Rationale for LC-MS
LC-MS analysis is performed at or near ambient temperature, completely circumventing the issue of thermal degradation.[6] Electrospray Ionization (ESI), a soft ionization technique, typically generates intact protonated or deprotonated molecules ([M+H]+ or [M-H]-), which is ideal for confirming molecular weight. The polarity of the target molecule makes it well-suited for Reversed-Phase (RP) chromatography.
The presence of both halogens and a basic nitrogen atom suggests that analysis in both positive and negative ion modes could be beneficial. Positive mode would protonate the pyridine nitrogen, while the electronegative nature of the nitro and chloro groups could stabilize a negative ion.
Experimental Protocol: LC-MS
Objective: To develop a robust method for the separation and quantification of the target analyte and its polar and non-polar impurities without thermal degradation.
-
Sample Preparation:
-
Dilute 1 µL of the reaction mixture in 999 µL of a 50:50 mixture of Acetonitrile:Water.
-
Vortex thoroughly.
-
Filter through a 0.22 µm syringe filter to remove particulate matter.
-
-
Instrumentation:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).
-
Mass Spectrometer: Agilent 6546 Q-TOF LC/MS (or equivalent high-resolution mass spectrometer).
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm. Causality: A C18 column is the workhorse for reversed-phase chromatography, providing excellent retention for moderately polar compounds. The short length and small particle size allow for fast, high-efficiency separations.
-
-
LC Method Parameters:
-
Mobile Phase A: Water + 0.1% Formic Acid. Causality: Formic acid is a common mobile phase modifier that aids in protonation for positive-mode ESI and improves peak shape.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Injection Volume: 2 µL.
-
-
MS Method Parameters:
-
Ion Source: Dual Agilent Jet Stream Electrospray Ionization (AJS ESI).
-
Polarity: Positive and Negative switching mode.
-
Gas Temperature: 300°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 120 V.
-
Scan Range: 100-1000 m/z.
-
Data Acquisition: High-Resolution TOF mode to obtain accurate mass measurements for formula determination.
-
Expected Outcome & Advantages
The LC-MS method is expected to provide a comprehensive profile of the reaction mixture, including starting materials, the main product, polar intermediates, and non-volatile byproducts. The use of a high-resolution mass spectrometer (HRMS) will allow for the determination of elemental compositions for unknown impurities, a significant advantage in process development. The primary advantage is the confidence that the observed chromatographic profile is a true representation of the mixture, free from thermally induced artifacts.
Visualizing the Workflows
To clarify the distinct procedural flows of each technique, the following diagrams illustrate the key stages from sample preparation to data analysis.
Caption: GC-MS analytical workflow for volatile reaction components.
Caption: LC-MS analytical workflow for comprehensive impurity profiling.
Head-to-Head Performance Comparison
The choice between GC-MS and LC-MS hinges on a direct comparison of their performance attributes for this specific application. The following table summarizes the key differentiators.
| Performance Metric | GC-MS Approach | LC-MS Approach | Senior Scientist's Assessment |
| Analyte Compatibility | Limited to volatile & thermally stable compounds. High risk for the target analyte. | Broad compatibility, ideal for non-volatile & thermally labile compounds. Low risk . | LC-MS is inherently safer for the nitro-containing target molecule. |
| Separation Power | Excellent resolution for volatile isomers and closely related compounds. | Very good resolution, highly tunable with mobile phase composition. | GC offers superior intrinsic resolving power, but LC is more versatile. |
| Sensitivity | Good, but can be compromised by thermal degradation. | Excellent, often reaching lower detection limits for polar compounds.[11] | LC-MS is generally more sensitive for this compound class. |
| Identification Confidence | High. Reproducible EI fragmentation allows for definitive library matching. | Very High. Accurate mass from HRMS provides elemental composition. MS/MS confirms structure. | HR-LC-MS provides more powerful de novo identification of unknowns. |
| Impurity Profiling | Biased towards volatile impurities; non-volatile components will be missed. | Comprehensive. Detects a wide polarity range of impurities. | LC-MS provides a more complete and unbiased picture of the reaction mixture.[7] |
| Speed & Throughput | Typically faster run times (10-15 min). | Run times can be slightly longer (10-20 min including equilibration). | GC-MS can be faster for routine checks if the analyte is stable enough. |
| Robustness & Ease of Use | Generally considered robust and straightforward for established methods. | Can require more method development; source cleanliness is critical. | GC-MS is often seen as a more "workhorse" technique for routine QC. |
Senior Scientist's Recommendation
Based on a thorough analysis of the target molecule and the strengths of each technique, the following recommendations are provided:
-
For Comprehensive Impurity Profiling and Method Development: LC-MS is the unequivocally superior choice. Its ability to analyze the thermally labile this compound without degradation ensures that the resulting chromatogram is an accurate representation of the reaction mixture. The use of High-Resolution Mass Spectrometry (HRMS) is a critical advantage, enabling the confident identification of unknown byproducts, which is essential during process optimization and for regulatory submissions.
-
For Routine Quality Control (QC) of Volatile Impurities: If the primary goal is to monitor for specific, known volatile impurities (e.g., residual solvents or a specific volatile precursor) and the thermal stability of the main compound under optimized GC conditions is proven to be acceptable, then GC-MS could be employed as a complementary or secondary technique. Its speed and robust nature make it suitable for a high-throughput QC environment. However, this is contingent on a validation study demonstrating no significant on-column degradation of the target analyte.
References
- 1. researchgate.net [researchgate.net]
- 2. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Gas chromatographic method for estimating chemical stability of nitroquanidine propellant] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iltusa.com [iltusa.com]
- 7. researchgate.net [researchgate.net]
- 8. conquerscientific.com [conquerscientific.com]
- 9. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Structural Confirmation of Novel Compounds Synthesized from 3-Bromo-6-chloro-2-methyl-5-nitropyridine
This guide provides an in-depth, objective comparison of analytical methodologies for the definitive structural confirmation of novel compounds synthesized from the versatile starting material, 3-Bromo-6-chloro-2-methyl-5-nitropyridine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind experimental choices and presents a self-validating framework for structural elucidation, grounded in authoritative references. Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs due to their wide-ranging biological activities.[1] The successful development of new therapeutic agents based on this scaffold is contingent on unambiguous structural characterization.[1]
The Strategic Importance of this compound as a Precursor
This compound is a highly functionalized pyridine ring, making it an excellent starting material for the synthesis of diverse compound libraries.[2][3] Its key structural features, including two distinct halogen atoms at positions 3 and 6, a nitro group at position 5, and a methyl group at position 2, offer multiple avenues for selective chemical modification. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the ring for nucleophilic aromatic substitution (SNAr) reactions, primarily at the 2- and 4-positions.[4][5] The presence of both bromine and chlorine allows for differential reactivity in palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations.[6][7][8][9]
For the purpose of this guide, we will consider a hypothetical novel compound, (6-chloro-2-methyl-5-nitropyridin-3-yl)aniline (Compound X) , synthesized via a Buchwald-Hartwig amination reaction. This reaction selectively substitutes the bromine atom at the C-3 position due to its generally higher reactivity in such couplings compared to chlorine.[9]
Synthesis Pathway: A Deliberate Choice
The synthesis of (6-chloro-2-methyl-5-nitropyridin-3-yl)aniline (Compound X) is achieved through a palladium-catalyzed Buchwald-Hartwig amination. This choice is predicated on the reaction's broad functional group tolerance and its efficacy in forming C-N bonds, a common linkage in pharmaceuticals.[6] The reaction is performed under an inert atmosphere to prevent oxidation of the palladium catalyst.[10]
A Multi-faceted Approach to Structural Confirmation
The definitive confirmation of Compound X's structure requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of atomic nuclei.[11][12][13][14]
-
Weigh approximately 5-10 mg of the purified novel compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely before insertion into the spectrometer.[15]
The ¹H NMR spectrum of Compound X is expected to show distinct signals corresponding to each proton in the molecule. The absence of a signal in the aromatic region where the pyridine C-H at position 3 would appear in a related un-substituted pyridine is a key indicator of successful substitution.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyridine-H (at C-4) | ~8.0-8.5 | Singlet (s) | 1H | The proton at C-4 is a singlet as it has no adjacent protons. |
| Aniline-NH | ~7.5-8.0 | Broad Singlet (br s) | 1H | The broadness is due to quadrupole broadening and potential hydrogen bonding. |
| Aniline-H (ortho) | ~7.2-7.4 | Doublet (d) or Triplet (t) | 2H | Coupling with meta protons. |
| Aniline-H (meta) | ~7.0-7.2 | Triplet (t) | 2H | Coupling with ortho and para protons. |
| Aniline-H (para) | ~6.8-7.0 | Triplet (t) | 1H | Coupling with meta protons. |
| Pyridine-CH₃ | ~2.5-2.7 | Singlet (s) | 3H | The methyl group protons are equivalent and have no adjacent protons to couple with. |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Pyridine-C (C=N) | ~155-160 | Carbon adjacent to nitrogen in the pyridine ring. |
| Pyridine-C (C-NO₂) | ~140-145 | Carbon attached to the electron-withdrawing nitro group. |
| Aniline-C (C-N) | ~135-140 | Aromatic carbon attached to the amine nitrogen. |
| Pyridine-C (C-Cl) | ~130-135 | Carbon attached to chlorine. |
| Aniline-C (ortho, meta, para) | ~115-130 | Carbons of the aniline ring. |
| Pyridine-C (C-N) | ~110-115 | Carbon at the site of substitution (formerly C-Br). |
| Pyridine-CH₃ | ~20-25 | Methyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its isotopic distribution, which is particularly useful for halogen-containing compounds.[16][17][18]
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Acquire the mass spectrum in positive or negative ion mode.
For Compound X (C₁₂H₁₀ClN₃O₂), the expected exact mass is approximately 263.0461 g/mol . HRMS can confirm this with high accuracy. The isotopic pattern will be characteristic of a molecule containing one chlorine atom, with a distinctive M+2 peak approximately one-third the intensity of the molecular ion peak.[17][18]
| Ion | Expected m/z | Relative Abundance |
| [M]⁺ (with ³⁵Cl) | ~263.0461 | 100% |
| [M+2]⁺ (with ³⁷Cl) | ~265.0432 | ~32% |
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural proof by mapping the precise spatial arrangement of atoms.[19][20][21][22]
-
Grow suitable single crystals of the compound, often by slow evaporation of a solvent.[20]
-
Mount a single crystal on a goniometer head.
-
Collect diffraction data using a diffractometer with monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).[20][23]
-
Solve and refine the crystal structure using specialized software.[23]
X-ray crystallography would not only confirm the connectivity of Compound X but also provide data on bond lengths, bond angles, and intermolecular interactions.
Comparative Analysis: Why this Approach is Conclusive
Conclusion
The structural confirmation of novel compounds derived from this compound is a critical step in the drug discovery and development process. A systematic and multi-faceted analytical approach, combining NMR spectroscopy, mass spectrometry, and, where possible, X-ray crystallography, is paramount for unambiguous characterization. This guide has outlined the key experimental considerations and the rationale behind a comprehensive strategy for confirming the structure of a representative novel compound, thereby ensuring the scientific integrity of subsequent research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H4BrClN2O2 | CID 10610778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 12. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. Mass Spectrometry [www2.chemistry.msu.edu]
- 19. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
A Comparative Guide to Pyridine Functionalization: Alternatives to 3-Bromo-6-chloro-2-methyl-5-nitropyridine
For researchers, scientists, and drug development professionals, the strategic functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry. The reagent 3-Bromo-6-chloro-2-methyl-5-nitropyridine serves as a versatile building block, offering multiple reaction sites for elaboration. However, a range of alternative reagents and synthetic strategies can provide distinct advantages in reactivity, cost, and access to diverse chemical space. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to inform the strategic design of synthetic routes.
The functionalization of this compound and its analogues typically proceeds via three main pathways: palladium-catalyzed cross-coupling reactions at the halogen positions, nucleophilic aromatic substitution (SNAr) activated by the nitro group, and modifications of the substituents. This guide explores alternatives based on modifying the pyridine core itself or employing entirely different synthetic philosophies.
Alternative Strategies for Pyridine Functionalization
There are three primary alternative approaches to using a pre-functionalized building block like this compound:
-
Modification of Leaving Groups: Employing pyridine cores with different halogens (I, Br, Cl, F) or pseudohalides (e.g., triflates, sulfonates) to tune reactivity in cross-coupling and SNAr reactions.
-
De Novo Synthesis of the Pyridine Ring: Constructing the substituted pyridine ring from acyclic precursors. This approach offers high flexibility in substituent placement.
-
Direct C-H Functionalization: Activating and substituting C-H bonds directly on a simpler pyridine core, obviating the need for pre-installed leaving groups.
Comparison of Leaving Groups in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are fundamental for creating C-C and C-N bonds on pyridine rings. The choice of the leaving group (the halogen) is a critical parameter influencing reaction efficiency.
The reactivity of the carbon-halogen (C-X) bond in the rate-determining oxidative addition step generally follows the order: I > Br > OTf > Cl .[1][2] This trend is inversely related to the C-X bond dissociation energy, making the oxidative addition to the palladium catalyst more facile for heavier halogens.[1] Consequently, iodopyridines are the most reactive substrates, often requiring milder conditions, while chloropyridines are more economical but demand more active catalyst systems.[1]
Data Presentation: Reactivity in Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various halopyridines. While conditions are not identical across all examples, they illustrate the general reactivity trend.
| Halide Substrate (X) | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 2-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux / 2 | 93 | Fictionalized Data* |
| 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 / 12 | 85 | [1] |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 / 24 | 78 | [1] |
| Pyridine-2-Sulfonate | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 / 16 | 95 | [3] |
Note: Data for iodopyridine is illustrative based on established reactivity trends, as a direct comparative study under identical conditions was not found in the search results.
Data Presentation: Reactivity in Buchwald-Hartwig Amination
Similarly, in C-N bond formation, bromopyridines are generally more reactive than chloropyridines. However, advances in bulky, electron-rich phosphine ligands have enabled the efficient coupling of less reactive chloro-substrates.[4][5]
| Halide Substrate (X) | Amine Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80 / 3 | 98 | [6] |
| 2-Chloropyridine | Aniline | Pd(OAc)₂ / Josiphos | K₂CO₃ | t-BuOH | 100 / 0.5 | 95 | [6] |
| 2-Chloropyridine | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Dioxane | 100 / 18 | 85 | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine
This protocol is a representative procedure for the Suzuki-Miyaura reaction.[1]
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2-bromopyridine, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-phenylpyridine.
Comparison of Leaving Groups in Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nitro group on the pyridine ring activates the positions ortho and para to it for nucleophilic aromatic substitution. In the case of this compound, the C6 position (para to the nitro group) is highly activated. The reactivity of the leaving group in SNAr reactions generally follows the trend: F > Cl > Br > I .[7] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond.
Data Presentation: Reactivity in SNAr Amination
The following table presents data on the amination of various 2-halo-5-nitropyridines, illustrating the leaving group effect.
| Halide Substrate (X) | Amine Partner | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 2-Fluoro-5-nitropyridine | Piperidine | Ethanol | 25 °C / 10 min | 95 | [7] |
| 2-Chloro-5-nitropyridine | N-Phenylpiperazine | N/A | Reflux / 3 h | 92 | [7] |
| 2-Bromo-5-nitropyridine | Piperidine | Ethanol | 25 °C / 1 h | 90 | Fictionalized Data* |
Note: Data for bromopyridine is illustrative based on established reactivity trends.
Experimental Protocol: SNAr Amination of 2-Chloro-5-nitropyridine
This is a general procedure for the amination of an activated chloropyridine.[7]
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
N-Phenylpiperazine (1.1 equiv)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-nitropyridine in ethanol.
-
Add N-phenylpiperazine to the solution at room temperature.
-
Heat the mixture to reflux and stir for 3 hours, monitoring the reaction by TLC.
-
After the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield 1-(5-nitropyridin-2-yl)-4-phenylpiperazine.
Alternative Building Blocks: De Novo Synthesis
Instead of functionalizing a pre-existing pyridine ring, one can construct it from acyclic precursors. This offers maximum flexibility in placing substituents. The Bohlmann-Rahtz synthesis is a classic example, involving the condensation of an enamine with an ethynylketone.[8][9]
Data Presentation: Bohlmann-Rahtz Pyridine Synthesis
| Enamine | Ethynylketone | Conditions | Product | Yield (%) | Reference |
| 3-(Piperidin-1-yl)but-2-enenitrile | 1-Phenylprop-2-yn-1-one | Acetic acid, Reflux, 4h | 2-Methyl-4-phenyl-6-(piperidin-1-yl)nicotinonitrile | 75 | [10] |
Experimental Protocol: Bohlmann-Rahtz Pyridine Synthesis
This protocol is a modified, one-pot procedure.[10]
Materials:
-
Enamine (e.g., 3-aminocrotononitrile, 1.0 equiv)
-
Ethynylketone (e.g., 1-phenylprop-2-yn-1-one, 1.0 equiv)
-
Acetic Acid
Procedure:
-
Combine the enamine and the ethynylketone in glacial acetic acid.
-
Heat the mixture to reflux (approx. 120 °C) for 4-6 hours.
-
Monitor the reaction for the disappearance of the aminodiene intermediate and formation of the pyridine product by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the resulting pyridine derivative by column chromatography.
Alternative Strategy: Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful, atom-economical strategy that avoids the use of pre-halogenated substrates.[11] These methods typically use a transition metal catalyst to directly couple a C-H bond with a suitable partner, such as an aryl halide.
Data Presentation: Direct C-H Arylation of Pyridine
| Pyridine Substrate | Arylating Agent | Catalyst System | Base / Additive | Temp (°C) / Time (h) | Product | Yield (%) | Reference |
| Pyridine | Iodobenzene | Pd(OAc)₂ / Cu₂O | (MeO)₂SO₂ | 140 / 24 | 2,6-Diphenylpyridine | 78 | [8] |
Experimental Protocol: Direct C-H Diarylation of Pyridine
This protocol describes a Pd/Cu co-catalyzed diarylation at the 2- and 6-positions.[8]
Materials:
-
Pyridine (1.0 equiv)
-
Iodobenzene (3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv)
-
Copper(I) oxide (Cu₂O, 2.0 equiv)
-
Dimethyl sulfate ((MeO)₂SO₂, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried sealed tube, add Pd(OAc)₂, Cu₂O, pyridine, and iodobenzene.
-
Add DMF and dimethyl sulfate under an inert atmosphere.
-
Seal the tube and heat the reaction mixture at 140 °C for 24 hours.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove metal residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate 2,6-diphenylpyridine.
Mandatory Visualizations
The following diagrams illustrate the key reaction pathways discussed.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General workflow for the SNAr addition-elimination mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 9. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative yield analysis of different 3-Bromo-6-chloro-2-methyl-5-nitropyridine synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three distinct synthetic routes to 3-Bromo-6-chloro-2-methyl-5-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on their reported and estimated yields, with detailed experimental protocols provided for each key transformation.
Executive Summary of Synthesis Routes
The synthesis of this compound can be approached through several strategic pathways. This guide details three primary routes:
-
Route 1: Nitration of a pre-functionalized pyridine ring.
-
Route 2: Chlorination of a pyridin-2-one precursor.
-
Route 3: Diazotization and Sandmeyer reaction of an amino-pyridine derivative.
Each route presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency. The following sections provide a detailed breakdown of each route, including step-by-step experimental protocols and a comparative summary of yields.
Data Presentation: Comparative Yield Analysis
The following table summarizes the overall and per-step yields for the three proposed synthetic routes to this compound.
| Route | Step 1: Precursor Synthesis | Yield (Step 1) | Step 2: Final Transformation | Yield (Step 2) | Overall Estimated Yield |
| 1 | Synthesis of 3-Bromo-6-chloro-2-methylpyridine | ~70% | Nitration of 3-Bromo-6-chloro-2-methylpyridine | Estimated 75-85% | ~53-60% |
| 2 | Synthesis of 5-Bromo-6-methyl-3-nitro-1H-pyridin-2-one | Estimated 80-90% | Chlorination of 5-Bromo-6-methyl-3-nitro-1H-pyridin-2-one | ~88% | ~70-79% |
| 3 | Synthesis of 2-amino-5-bromo-6-methyl-3-nitropyridine | ~78-86% | Sandmeyer reaction of 2-amino-5-bromo-6-methyl-3-nitropyridine | Estimated 60-70% | ~47-60% |
Experimental Protocols
Route 1: Nitration of 3-Bromo-6-chloro-2-methylpyridine
Step 1: Synthesis of 3-Bromo-6-chloro-2-methylpyridine
This procedure is adapted from the synthesis of similar compounds. In a 2L three-necked round-bottomed flask, add dichloromethane (900 mL), followed by 2-amino-5-bromo-6-methylpyridine (74.23 g, 0.39 mol), pyridine hydrochloride (139 g, 1.2 mol), sodium nitrite (83.26 g, 1.2 mol), and cuprous chloride (3.76 g, 0.038 mol). Cool the reaction mixture to 0-10 °C in an ice water bath. Slowly add hydrochloric acid (4.5 mL) and stir at 0-10 °C for 30 minutes. Remove the cooling bath and continue to stir at room temperature for 1 hour. Quench the reaction with a saturated aqueous solution of sodium bicarbonate (400 mL). Separate the organic and aqueous layers, and extract the aqueous layer with dichloromethane (100 mL). Combine the organic layers and concentrate to dryness. Add hexane (750 mL) to the residue and stir. Collect the solid by filtration, wash with hexane, and concentrate the filtrate to dryness to afford 5-bromo-2-chloro-6-methylpyridine. Yield: ~70% .
Step 2: Nitration of 3-Bromo-6-chloro-2-methylpyridine
Note: This is a representative protocol based on general nitration procedures for substituted pyridines.
To a stirred mixture of concentrated sulfuric acid (100 mL) and fuming nitric acid (50 mL), cooled to 0-5°C, slowly add 3-Bromo-6-chloro-2-methylpyridine (20.6 g, 0.1 mol). Maintain the temperature below 10°C during the addition. After the addition is complete, stir the mixture at room temperature for 2 hours, then heat to 60°C for 3 hours. Cool the reaction mixture and pour it carefully onto crushed ice (500 g). Neutralize the solution with a cold aqueous solution of sodium hydroxide (50% w/v) while keeping the temperature below 20°C. The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. Estimated Yield: 75-85% .
Route 2: Chlorination of 5-Bromo-6-methyl-3-nitro-1H-pyridin-2-one
Step 1: Synthesis of 5-Bromo-6-methyl-3-nitro-1H-pyridin-2-one
Note: This is a representative protocol based on the nitration of similar hydroxypyridines.
To a stirred solution of 5-bromo-2-hydroxy-6-methylpyridine (18.8 g, 0.1 mol) in concentrated sulfuric acid (100 mL) at 0°C, add a mixture of fuming nitric acid (10 mL) and concentrated sulfuric acid (20 mL) dropwise, maintaining the temperature below 5°C. After the addition, allow the reaction to stir at room temperature for 4 hours. Pour the reaction mixture onto ice, and collect the resulting precipitate by filtration. Wash the solid with cold water until the washings are neutral, and then dry to obtain 5-Bromo-6-methyl-3-nitro-1H-pyridin-2-one. Estimated Yield: 80-90% .
Step 2: Chlorination of 5-Bromo-6-methyl-3-nitro-1H-pyridin-2-one
This procedure is adapted from a known synthesis of a similar compound.[1] Suspend 5-Bromo-6-methyl-3-nitro-1H-pyridin-2-one (24.9 g, 0.1 mol) in acetonitrile (150 mL) and add phosphorus oxychloride (15.3 mL, 0.165 mol) dropwise. Heat the reaction mixture at 75°C for 19 hours.[1] Allow the mixture to cool and pour it into 500 mL of an ice-water mixture. Isolate the precipitate by filtration, wash the residue with water (2 x 50 mL), and dry in vacuo to yield this compound. Yield: ~88% [1].
Route 3: Sandmeyer Reaction of 2-amino-5-bromo-6-methyl-3-nitropyridine
Step 1: Synthesis of 2-amino-5-bromo-6-methyl-3-nitropyridine
This procedure is adapted from the synthesis of 2-amino-5-bromo-3-nitropyridine.[2] In a 1-L three-necked flask immersed in an ice bath and equipped with a stirrer, dropping funnel, condenser, and thermometer, charge 500 mL of sulfuric acid (sp. gr. 1.84). Add 2-amino-5-bromo-6-methylpyridine (94.0 g, 0.5 mol) at a rate that the temperature does not exceed 5°C. Add twenty-six milliliters (39 g, 0.57 mol) of 95% nitric acid dropwise with stirring at 0°C. Stir the mixture at 0°C for 1 hour, at room temperature for 1 hour, and at 50–60°C for 1 hour. Cool the contents of the flask and pour onto 5 L of ice and neutralize with 1350 mL of 40% sodium hydroxide solution. Collect the yellow precipitate of 2-amino-5-bromo-6-methyl-3-nitropyridine by filtration and wash with water until the washings are free of sulfate. Yield: 78-86% [2].
Step 2: Sandmeyer Reaction of 2-amino-5-bromo-6-methyl-3-nitropyridine
Note: This is a representative protocol based on general Sandmeyer reaction procedures.
Suspend 2-amino-5-bromo-6-methyl-3-nitropyridine (23.2 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL) and cool to 0-5°C. To this suspension, add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes at 0-5°C. In a separate flask, dissolve copper(I) chloride (12 g, 0.12 mol) in concentrated hydrochloric acid (50 mL) at room temperature. Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Allow the reaction mixture to warm to room temperature and then heat to 60°C for 1 hour until nitrogen evolution ceases. Cool the mixture, pour into water (200 mL), and extract with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give this compound. Estimated Yield: 60-70% .
Visualization of Synthetic Pathways
The following diagram illustrates the three synthetic routes to this compound.
References
Benchmarking Palladium Catalysts for Cross-Coupling Reactions with 3-Bromo-6-chloro-2-methyl-5-nitropyridine
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The functionalization of halogenated pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. The strategic introduction of new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions allows for the synthesis of complex molecular architectures with diverse biological activities. 3-Bromo-6-chloro-2-methyl-5-nitropyridine is a valuable, electronically-defined building block, and the selection of an appropriate palladium catalyst system is critical for achieving high yields and selectivity in its derivatization.
This guide provides a comparative overview of various palladium catalyst systems for common cross-coupling reactions involving this compound, supported by representative experimental data.
Data Presentation: Comparison of Palladium Catalyst Systems
The efficiency of a cross-coupling reaction is highly dependent on the interplay between the palladium source, the ligand, the base, and the solvent. The following table summarizes conditions for several key transformations, providing a baseline for catalyst selection and optimization. Note that while direct comparative data for this compound is limited in the literature, the data presented for structurally similar bromopyridines offers a strong predictive foundation.
| Reaction Type | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Suzuki-Miyaura Coupling | ||||||||
| with Arylboronic Acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2-3) | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | Effective for various substituted bromopyridines.[1] |
| with Arylboronic Acid | PdCl₂(dppf) (3-5) | - | Na₂CO₃ (2) | Toluene / Dioxane | 85 | 4 | High | General procedure for halo-aromatics.[1] |
| with Arylboronic Acid | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (2) | Toluene | 100 | 18 | High | SPhos is a bulky phosphine ligand often used for challenging couplings.[1] |
| Sonogashira Coupling | ||||||||
| with Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N (3) | THF | 65 | 6 | 90 | Copper(I) iodide (4 mol%) is used as a co-catalyst.[2] |
| with Terminal Alkyne | Pd(OAc)₂ (2) | PPh₃ (4) | i-Pr₂NH (3) | DMF | 80 | 8 | 88 | Requires a copper co-catalyst (CuI, 5 mol%).[2] |
| with Terminal Alkyne | Pd(PPh₃)₄ (3) | - | Et₃N (3) | Toluene | 70 | 12 | 95 | Copper(I) iodide (5 mol%) is used as a co-catalyst.[2] |
| Buchwald-Hartwig Amination | ||||||||
| with Primary/Secondary Amine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOt-Bu (1.2) | Toluene | 100 | 12-24 | High | XPhos is a highly effective ligand for C-N bond formation. |
| with Primary/Secondary Amine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18-24 | High | BINAP is a classic choice for amination reactions.[3] |
| Heck Reaction | ||||||||
| with Alkene (e.g., Styrene) | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 24 | 78 | A standard set of conditions for Heck reactions.[2] |
| with Alkene (e.g., Acrylate) | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 18 | 85 | Often used for electron-poor alkenes.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for Suzuki-Miyaura and Sonogashira couplings, which can be adapted for this compound.
Representative Protocol: Suzuki-Miyaura Coupling
This procedure is a general method for the palladium-catalyzed cross-coupling of a bromopyridine with an arylboronic acid.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Anhydrous Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (4 mL) and Water (1 mL), degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the coupling of a bromopyridine with a terminal alkyne, co-catalyzed by palladium and copper.[2][4]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv.), degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add the this compound.
-
Add anhydrous THF, followed by the degassed triethylamine and the terminal alkyne via syringe.
-
Heat the reaction mixture to 65 °C with stirring.
-
Monitor the reaction by GC-MS or TLC until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
Mandatory Visualizations
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting and optimizing a palladium catalyst system for the functionalization of this compound.
Caption: Catalyst selection and optimization workflow.
Generalized Catalytic Cycle for Cross-Coupling
This diagram shows the fundamental steps common to many palladium-catalyzed cross-coupling reactions: oxidative addition, transmetalation, and reductive elimination.[5][6]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
References
A Comparative Guide to the Efficacy of 3-Bromo-6-chloro-2-methyl-5-nitropyridine in Diverse Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. 3-Bromo-6-chloro-2-methyl-5-nitropyridine stands out as a versatile building block, offering multiple reaction sites for diversification through transition metal-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring both a bromo and a chloro group on an electron-deficient nitropyridine core, allows for chemoselective transformations, making it a valuable precursor in the synthesis of complex molecules for pharmaceutical and agrochemical applications.
This guide provides an objective comparison of the efficacy of this compound in four key coupling reaction types: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. The comparative analysis is supported by available experimental data for structurally similar compounds, offering insights into catalyst selection, reaction conditions, and expected outcomes.
Principles of Reactivity in Dihalopyridines
In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend: C-I > C-Br > C-Cl. This is due to the decreasing bond strength, which facilitates the oxidative addition of the palladium catalyst, the often rate-determining step of the catalytic cycle. For dihalogenated pyridines containing both bromine and chlorine, this reactivity difference can be exploited to achieve selective functionalization at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.
The presence of a strongly electron-withdrawing nitro group, as in this compound, further activates the pyridine ring towards nucleophilic attack and can influence the reactivity of the halogen atoms in cross-coupling reactions.
Comparative Efficacy in Key Coupling Reactions
The following sections provide an overview of the expected performance of this compound in various coupling reactions, based on data from analogous systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For dihalopyridines, selective coupling at the bromine position is generally achievable under standard conditions.
Table 1: Comparison of Suzuki-Miyaura Coupling Conditions for Dihalopyridines
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ (cat.) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | Moderate to Good | [1] |
| 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ (cat.) | - | - | Aqueous | - | - | High | [2] |
| 3-Bromo-2-aminopyridine | Arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | - | K₂CO₃ | Toluene | 100 | - | Good | [3] |
Note: Specific data for this compound was not available. Data for similar substrates is presented for comparative purposes.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of acetylenic compounds.[4][5][6] Similar to the Suzuki coupling, selectivity for the C-Br bond is anticipated.
Table 2: Comparison of Sonogashira Coupling Conditions for Halogenated Heterocycles
| Substrate | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-6-methyl-1,2,4,5-tetrazine | Terminal alkynes | PdCl₂(PPh₃)₂ (5) | CuI (10) | DIPEA | THF | 55 | - | Good | [3] |
| Aryl Bromides | Terminal alkynes | PdCl₂(PPh₃)₂ (3) | - (Copper-free) | TBAF | - (Solvent-free) | - | - | Moderate to Excellent | [7] |
| 3-Bromopyridine | Phenylacetylene | Pd₂(dba)₃/Ligand | - (Copper-free) | DABCO | Acetonitrile | RT | - | Good | [8] |
Note: Specific data for this compound was not available. Data for similar substrates is presented for comparative purposes.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[9][10] This reaction is a versatile tool for the vinylation of aryl and heteroaryl rings.
Table 3: Comparison of Heck Reaction Conditions for Aryl Halides
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromides | Styrene | Pd(OAc)₂ (1) | Tetrahydropyrimidinium salts (2) | K₂CO₃ | DMF/H₂O | 80 | 4 | Good | [11] |
| Aryl Bromides | Alkenes | Palladacycle (10 ppm Pd) | Phosphine mono-ylide | - | - | 130 | - | Good | [10] |
| 6-Bromonicotinonitrile | n-Butyl acrylate | Pd(OAc)₂ (cat.) | - | Et₃N | NMP | 120-140 | 16-24 | - | [12] |
Note: Specific data for this compound was not available. Data for similar substrates is presented for comparative purposes.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[13][14][15] This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.[15] For electron-deficient substrates like nitropyridines, the choice of base is critical, as strong bases like sodium tert-butoxide can be incompatible with the nitro group.[13]
Table 4: Comparison of Buchwald-Hartwig Amination Conditions for (Hetero)aryl Halides
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Halo-2-aminopyridines | Primary & Secondary amines | RuPhos/BrettPhos precatalysts | - | LiHMDS | - | - | - | - | [16] |
| 6-Chloropurine nucleosides | Arylamines | Pd(OAc)₂ (10) | Xantphos (15) | Cs₂CO₃ | Toluene | 100 | - | Good | [17] |
| 2-Amino-5-bromo-4-methylpyridine | Arylamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | - | - | [15] |
Note: Specific data for this compound was not available. Data for similar substrates is presented for comparative purposes.
Experimental Protocols
The following are generalized experimental protocols for the four major cross-coupling reactions, which can be adapted and optimized for this compound.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel charged with this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂; 1-5 mol%), and a suitable ligand if required, is added a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 equiv.) and a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF). The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[18][19]
General Procedure for Sonogashira Coupling
In a Schlenk tube under an inert atmosphere, this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are combined. A degassed solvent (e.g., THF or DMF) is added, followed by the terminal alkyne (1.1-1.5 equiv.) and a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.). The reaction mixture is stirred at room temperature or heated (typically 50-80 °C) until completion. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by chromatography to afford the desired product.[20]
General Procedure for Heck Reaction
A mixture of this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or NaOAc; 1.5-2.5 equiv.) in a suitable solvent (e.g., DMF, NMP, or acetonitrile) is heated in a sealed tube under an inert atmosphere. The reaction temperature typically ranges from 80 to 140 °C. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The crude product is purified by column chromatography.[11][12]
General Procedure for Buchwald-Hartwig Amination
An oven-dried reaction vessel is charged with this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄; 1.5-2.5 equiv.). The vessel is evacuated and backfilled with an inert gas. Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added, and the mixture is heated (typically 80-120 °C) until the starting material is consumed. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the desired aminated product.[15]
Visualization of Experimental Workflows
The following diagrams illustrate the general experimental workflows for each of the described coupling reactions.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Bromo-6-chloro-2-methyl-5-nitropyridine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Bromo-6-chloro-2-methyl-5-nitropyridine (CAS Number: 186413-75-2), ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Always consult the Safety Data Sheet (SDS) before handling this compound and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
Key Hazard and Disposal Information Summary
| Property | Information | Source |
| Chemical Name | This compound | [3][4] |
| CAS Number | 186413-75-2 | [3] |
| Molecular Formula | C6H4BrClN2O2 | [3] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Primary Disposal Method | Incineration by a licensed professional waste disposal service. | [2] |
| Environmental Precautions | Do not let product enter drains. Discharge into the environment must be avoided. | [2] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[2] This compound should be treated as a hazardous waste and must not be disposed of in regular trash or down the drain.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
Identify this compound waste. This includes the pure chemical, contaminated lab supplies (e.g., gloves, absorbent paper), and empty containers.
-
As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[5] Do not mix with incompatible materials such as strong oxidizing agents.
-
-
Container Selection and Labeling:
-
Use a dedicated, compatible, and properly sealed waste container. The original container, if in good condition, can be used.
-
The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated, well-ventilated satellite accumulation area.
-
Keep the container closed except when adding waste.
-
Place the primary waste container within a secondary containment system to prevent spills.
-
-
Disposal of Contaminated Materials:
-
Contaminated lab supplies such as gloves and wipes should be double-bagged in clear plastic bags, sealed, and labeled as hazardous waste.
-
Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.
-
Provide them with the accurate chemical name and quantity of the waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Incineration of Halogenated Waste
As a halogenated organic compound, this compound requires specific disposal methods to prevent the formation of toxic byproducts. Controlled high-temperature incineration is the preferred method. Temperatures between 1,100°C and 1,200°C are considered adequate for the breakdown of halogenated hazardous compounds.[6] This process should only be carried out in a licensed facility equipped with flue gas scrubbing capabilities to neutralize acidic gases like hydrogen bromide and hydrogen chloride that may be produced.
References
Essential Safety and Operational Guide for 3-Bromo-6-chloro-2-methyl-5-nitropyridine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for laboratory safety and operational integrity. This guide provides immediate, essential safety and logistical information for managing 3-Bromo-6-chloro-2-methyl-5-nitropyridine, a halogenated nitropyridine derivative. By adhering to the following protocols, you can ensure a secure working environment and proper chemical lifecycle management.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a hazardous substance requiring careful handling to prevent exposure. The primary routes of exposure are inhalation, skin contact, and eye contact. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] | GHS07 | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] | GHS07 | Warning |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1] | GHS07 | Warning |
Recommended Personal Protective Equipment (PPE):
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:
-
Hand Protection: Chemical-resistant gloves are required. While nitrile gloves provide a suitable minimum for incidental contact, for prolonged handling or potential immersion, butyl rubber or polyvinyl alcohol (PVA) gloves are recommended. Always inspect gloves for tears, pinholes, or degradation before use.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential.[2] In situations where splashing is a significant risk, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned to protect against skin contact.[3]
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a potential for aerosolization during the procedure, a NIOSH-approved respirator with an organic vapor cartridge is required.
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for preventing accidental exposure and maintaining the chemical's integrity.
Handling:
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower must be accessible.[2]
-
Dispensing: When weighing or transferring the solid compound, do so within the chemical fume hood to contain any dust. Use non-sparking tools to prevent ignition sources.[3][4]
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
General Practices: Avoid creating dust.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[2]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][3]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Clean-up:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For a solid spill, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for hazardous waste.[2]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be collected and disposed of as hazardous waste.
-
Report: Report the incident to the appropriate environmental health and safety (EHS) officer.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste containing this chemical, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container for hazardous waste.
-
Segregate halogenated organic waste from non-halogenated waste streams.
Disposal Procedure:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in the regular trash.[3]
-
Contaminated packaging should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The packaging can then be disposed of as regular waste, provided it is punctured to prevent reuse.[3]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
